molecular formula C8H7NO3 B1361647 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione CAS No. 7472-18-6

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Katalognummer: B1361647
CAS-Nummer: 7472-18-6
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: SLSNRHKXUKXMGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione ( 7472-18-6) is a high-value furopyridinedione derivative with a molecular formula of C8H7NO3 and a molecular weight of 165.15 g/mol. This compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel enzyme inhibitors and anticancer agents. Research has identified its core structure as a key pharmacophore in the development of potent inhibitors. It has shown significant promise as a precursor to arylidenefuropyridinedione derivatives, which act as mixed-type inhibitors of α-L-fucosidase, a clinically important enzyme linked to metabolic disorders, tumor metastasis, and viral pathogenesis . Furthermore, this furopyridinedione motif is integral to the synthesis of hybrid olefin-pyridinone compounds that demonstrate potent antiproliferative activity. Such derivatives have been evaluated against aggressive human melanoma cell lines and patient-derived metastatic melanoma cells, showing an ability to induce G1 phase cell cycle arrest and significantly inhibit cancer cell migration . The compound should be stored sealed in a dry, cool environment at room temperature . This product is intended for research and development purposes only in laboratory settings. It is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

6-methyl-1,5-dihydrofuro[3,4-c]pyridine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-4-2-5-3-12-8(11)6(5)7(10)9-4/h2H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSNRHKXUKXMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225703
Record name 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7472-18-6
Record name 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007472186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7472-18-6
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Record name NSC86854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-6-methylfuro(3,4-c)pyridin-3(1H)-one
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Foundational & Exploratory

A Technical Guide to 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione: Physicochemical Properties, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a heterocyclic compound belonging to the furo[3,4-c]pyridine class of molecules. While specific experimental data for this exact molecule is sparse in public literature, its core scaffold is of significant interest in medicinal chemistry. Derivatives of furo[3,4-c]pyridine-3,4(1H,5H)-dione have been identified as potent inhibitors of critical biological pathways, making this compound a valuable subject for research and drug development.[1][2]

This guide provides a comprehensive technical profile of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. In the absence of extensive published experimental values, we adopt a predictive and methodological approach, grounded in established principles of chemical characterization.[3][4] This document explains the causality behind experimental choices, offering a self-validating framework for researchers initiating studies on this or structurally related novel compounds.

The primary known biological relevance of this scaffold is its role in targeting de novo pyrimidine biosynthesis. Specifically, derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway.[2] This inhibition leads to pyrimidine depletion, inducing DNA damage and enhancing cellular responses to interferons, which is a promising strategy for cancer therapy.[2] The broader class of pyridine-containing heterocycles is well-regarded for its diverse pharmacological potential, including antimicrobial and anticancer activities.[4][5]

Physicochemical and Structural Properties

Precise physicochemical data is foundational for any drug development program, influencing solubility, formulation, and ADME properties. While some properties can be computationally predicted, experimental determination is the gold standard.

Identity and Computed Properties

The fundamental identifiers and computed molecular properties for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione are summarized below.[6][7][8]

PropertyValueSource
IUPAC Name 6-Methyl-1,5-dihydrofuro[3,4-c]pyridine-3,4-dionePubChem[6]
Molecular Formula C₈H₇NO₃PubChem[6]
Molecular Weight 165.15 g/mol BLDpharm[8]
CAS Number 7472-18-6BLDpharm[8]
Canonical SMILES CC1=CN=C2C(=C1)C(=O)OC2=OPubChem[6]
Predicted and Experimental Properties

The following table outlines key physical properties. Where experimental data is unavailable, this guide provides a standard protocol for its determination.

PropertyPredicted/Observed ValueExperimental Protocol for Determination
Melting Point Not available. Expected to be a solid with a relatively high melting point (>150 °C) due to its planar, polar structure and potential for hydrogen bonding.Methodology: Capillary Melting Point Determination. 1. A small, dry sample is packed into a capillary tube. 2. The tube is placed in a calibrated melting point apparatus. 3. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. 4. The range from the appearance of the first liquid drop to complete liquefaction is recorded. This protocol ensures accuracy and reproducibility.
Solubility Not available. Predicted to have low solubility in non-polar solvents (e.g., hexanes) and moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., methanol, ethanol).Methodology: Kinetic Solubility Assay using Nephelometry. 1. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). 2. Serially dilute the stock solution in a 96-well plate. 3. Add aqueous buffer (e.g., PBS, pH 7.4) to each well and incubate. 4. Measure turbidity using a nephelometer. The concentration at which precipitation occurs is the kinetic solubility. This method is high-throughput and relevant for early-stage drug discovery.
Appearance Not available. Likely a white to off-white crystalline solid, typical for similar heterocyclic compounds.[9]Methodology: Visual Inspection. The physical state, color, and morphology of the purified compound are observed and recorded under standard laboratory conditions.

Spectroscopic and Structural Elucidation

Structural confirmation is the cornerstone of chemical research. The following section details the expected spectroscopic signatures for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione and the protocols for their acquisition.[3][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple and highly informative.

    • Methyl Group (-CH₃): A singlet integrating to 3 protons, likely in the δ 2.0-2.5 ppm range.

    • Methylene Group (-CH₂-): A singlet integrating to 2 protons, likely in the δ 4.0-5.0 ppm range, shifted downfield by the adjacent oxygen and carbonyl group.

    • Pyridine Proton (-CH=): A singlet integrating to 1 proton, likely in the δ 7.0-8.0 ppm range.

    • Amide Proton (-NH-): A broad singlet, integrating to 1 proton. Its chemical shift can be highly variable (δ 5.0-10.0 ppm) and may exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons (C=O): Two distinct signals are expected in the δ 160-180 ppm region for the lactone and lactam carbonyls.

    • Aromatic/Olefinic Carbons: Four signals are expected for the pyridine ring carbons.

    • Methylene Carbon (-CH₂-): One signal expected around δ 60-70 ppm.

    • Methyl Carbon (-CH₃): One signal expected in the aliphatic region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying key functional groups.

  • N-H Stretch: A moderate to sharp peak around 3200-3400 cm⁻¹ corresponding to the lactam N-H bond.

  • C=O Stretches: Two strong, distinct peaks are expected between 1650-1780 cm⁻¹. The lactone carbonyl will likely be at a higher wavenumber (e.g., 1750-1780 cm⁻¹) than the lactam carbonyl (e.g., 1680-1720 cm⁻¹).

  • C-O Stretch: A strong peak in the 1000-1300 cm⁻¹ region corresponding to the lactone C-O bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 166.0448 (for high-resolution mass spectrometry).

  • Fragmentation Pattern: Key fragments may arise from the loss of CO, CO₂, or cleavage of the furo- and pyridine rings.

Protocol for Full Compound Characterization

This workflow ensures the identity, purity, and structure of a newly synthesized or acquired batch of the title compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Proposed Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification ms High-Resolution MS purification->ms Confirm Mass nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) ir IR Spectroscopy nmr->ir Confirm Functional Groups ms->nmr Guide NMR Analysis purity Purity Analysis (HPLC/UPLC >95%) ir->purity Final Purity Check

Caption: A standard workflow for the synthesis and structural validation of a novel chemical entity.

Chemical Reactivity and Biological Context

Predicted Chemical Reactivity

The structure of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione contains several reactive sites:

  • Lactone and Lactam Rings: These rings are susceptible to nucleophilic attack and hydrolysis under both acidic and basic conditions, which would open the respective rings. This is a critical consideration for stability studies and formulation development.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated in acidic media or alkylated with electrophiles.

  • Enamine-like System: The C=C double bond within the pyridine ring is part of an electron-rich system, though generally stable due to aromaticity.

Biological Mechanism of Action: DHODH Inhibition

The most significant known application for the furo[3,4-c]pyridine-3,4-dione scaffold is its role as an inhibitor of dihydroorotate dehydrogenase (DHODH).[2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the creation of nucleotides for DNA and RNA synthesis.

By inhibiting DHODH, these compounds effectively starve rapidly proliferating cells, such as cancer cells, of the necessary building blocks for growth. This leads to cell cycle arrest and apoptosis.[4] Furthermore, pyrimidine depletion has been shown to amplify the cellular response to interferons, suggesting a dual role in direct cytotoxicity and immunomodulation.[2]

G cluster_effects Downstream Effects compound 6-Methylfuro[3,4-c]pyridine -3,4(1H,5H)-dione Derivative dhodh DHODH Enzyme compound->dhodh Inhibition pathway De Novo Pyrimidine Biosynthesis Pathway nucleotides Pyrimidine Nucleotides (UTP, CTP) pathway->nucleotides Synthesis dna_rna DNA/RNA Synthesis nucleotides->dna_rna proliferation Cell Proliferation dna_rna->proliferation interferon Enhanced Interferon Response

Caption: The inhibitory mechanism of furo[3,4-c]pyridine-diones on the pyrimidine biosynthesis pathway.

Conclusion

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a heterocyclic molecule built upon a medicinally relevant scaffold. While comprehensive experimental data for this specific compound is not widely published, its structural features and the known biological activity of its analogs mark it as a compound of high interest. Its potential as a DHODH inhibitor places it within a promising class of next-generation cancer therapeutics. This guide provides the foundational chemical knowledge and a robust methodological framework for researchers to confidently engage in the synthesis, characterization, and further development of this and related molecules.

References

  • Hayek S, Pietrancosta N, Hovhannisyan AA, et al. Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons by de novo pyrimidine biosynthesis inhibition. European Journal of Medicinal Chemistry. 2020;186:111855. Available from: [Link]

  • 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione | C8H7NO3. PubChem. Available from: [Link]

  • Limoto, D. A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. 2024;7(5):239-240. Available from: [Link]

  • Yilmaz ES, Kaya K, Zora M. Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances. 2025. Available from: [Link]

  • Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. International Journal of Molecular Sciences. 2024;25(2):1043. Available from: [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. National Institutes of Health. Available from: [Link]

  • Kumar Narsibhai BD, Mishra D, Vyavahare LV, Singh A. Synthesis, Characterization and Antimicrobial Activity of Novel Heterocyclic Compounds. Journal of Current Chemistry & Pharmaceutical Sciences. 2012;2(4):233-239. Available from: [Link]

  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. Available from: [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. ManTech Publications. Available from: [Link]

Sources

1H NMR spectrum of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (CAS No: 7472-18-6).[1][2] As a molecule of interest within medicinal and organic chemistry, understanding its structural features is paramount for researchers and drug development professionals. Lacking a publicly available experimental spectrum, this document leverages first principles of NMR spectroscopy and comparative analysis of analogous chemical structures to construct a detailed predicted ¹H NMR spectrum. We will dissect the rationale behind the expected chemical shifts, multiplicities, and integration for each proton. Furthermore, this guide presents a robust, field-proven protocol for the acquisition and validation of the actual spectrum, ensuring scientific integrity and reproducibility.

Introduction to 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Molecular Structure and Significance

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a heterocyclic compound featuring a fused furo[3,4-c]pyridine core. This scaffold is noteworthy as related bicyclic systems, such as pyrrolo[3,4-c]pyridines, have demonstrated a broad spectrum of pharmacological properties, including analgesic and sedative effects, and have been investigated for treating diseases of the nervous system.[3] The core structure consists of a pyridine ring fused with a furanone ring, which itself incorporates an imide functional group. The specific arrangement of the methyl group and the dione functionality dictates the electronic environment of each proton, making ¹H NMR an indispensable tool for its characterization.

Caption: Molecular structure with key proton environments labeled.

The Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive method for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of each proton, their connectivity through scalar (J) coupling, and their relative abundance (integration). For a novel or sparsely documented molecule like the topic compound, a thorough NMR analysis is not merely confirmatory; it is the primary means of structural verification.

Predicted ¹H NMR Spectrum Analysis

The prediction of the ¹H NMR spectrum is grounded in the analysis of its constituent parts: a substituted methylpyridine, a furanone ring, and an imide. The following analysis is based on a standard deuterated solvent such as DMSO-d₆, which is chosen for its ability to solubilize a wide range of compounds and, crucially, to slow the chemical exchange of N-H protons, making them more readily observable.

Detailed Signal Prediction and Rationale

The structure presents four distinct proton environments, labeled A through D in the diagram above.

  • HA (Methyl Protons, -CH₃):

    • Predicted Shift (δ): 2.4 – 2.6 ppm.

    • Multiplicity: Singlet (s).

    • Integration: 3H.

    • Causality: The methyl group is attached to the pyridine ring at a position alpha to the nitrogen atom. This is analogous to 2-methylpyridine (2-picoline). Data for 2-methylpyridine shows the methyl resonance at approximately 2.5 ppm.[4] The electronic influence of the fused dione ring system is not expected to shift this value significantly. As there are no adjacent protons, the signal will be a sharp singlet.

  • HB (Methylene Protons, -CH₂-):

    • Predicted Shift (δ): 4.8 – 5.2 ppm.

    • Multiplicity: Singlet (s).

    • Integration: 2H.

    • Causality: These methylene protons are in a unique environment, flanked by an ether oxygen and a quaternary carbon that is part of a conjugated system. The adjacent oxygen atom is strongly electron-withdrawing, causing a significant downfield shift. Standard chemical shift tables place protons on a carbon adjacent to an oxygen (R-CH₂-O) around 3.3-4.0 ppm.[5] However, the additional deshielding effect from the nearby π-system of the pyridine ring and the carbonyl group will push this signal further downfield. The absence of neighboring protons dictates a singlet multiplicity.

  • HC (Pyridine Aromatic Proton, Ar-H):

    • Predicted Shift (δ): 7.2 – 7.5 ppm.

    • Multiplicity: Singlet (s).

    • Integration: 1H.

    • Causality: This is the sole proton on the pyridine ring. Aromatic protons on pyridine rings typically resonate between 7.0 and 8.5 ppm.[6][7] The position of this proton is meta to the nitrogen and ortho to the methyl group. In similar furo[3,4-c]pyridine systems, aromatic protons have been observed in this region.[8] Given that it has no adjacent proton neighbors for J-coupling, its signal is predicted to be a singlet.

  • HD (Imide Proton, N-H):

    • Predicted Shift (δ): 10.0 – 12.0 ppm.

    • Multiplicity: Broad Singlet (br s).

    • Integration: 1H.

    • Causality: Imide and amide N-H protons exhibit a wide range of chemical shifts and are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water or other protic species.[9] Their chemical shift is highly dependent on solvent, temperature, and concentration.[10] In a hydrogen-bond-accepting solvent like DMSO-d₆, the N-H proton signal is stabilized and appears significantly downfield, often above 10 ppm.[10]

Tabulated Summary of Predicted Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale / Notes
HA 2.4 – 2.6Singlet (s)3HMethyl group alpha to pyridine nitrogen. Analogous to 2-methylpyridine.[4]
HB 4.8 – 5.2Singlet (s)2HMethylene adjacent to ether oxygen and deshielded by the fused ring system.
HC 7.2 – 7.5Singlet (s)1HSole aromatic proton on the substituted pyridine ring.
HD 10.0 – 12.0Broad Singlet (br s)1HAcidic imide proton; shift is solvent-dependent and signal is typically broad.[9][10]

Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of a high-quality, interpretable spectrum, the following self-validating protocol is recommended. The rationale behind each step is provided to demonstrate trustworthiness and expertise.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio in a modern NMR spectrometer without risking solubility issues.

  • Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample in a clean, dry vial. Rationale: DMSO-d₆ is an excellent solvent for polar, heterocyclic compounds and is crucial for observing exchangeable protons like N-H by forming hydrogen bonds that slow down the exchange rate.[10] Its residual solvent peak at ~2.50 ppm must be noted.[11]

  • Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved. Visually inspect for any particulates. Rationale: A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.

  • Transfer & Filtration: Using a pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube. Rationale: Filtration removes any microscopic dust or fibers that can degrade spectral quality by disrupting the magnetic field homogeneity (shimming).

  • Standard Addition (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). Rationale: While modern spectrometers can reference the residual solvent peak, TMS provides an unambiguous and universally accepted reference point.

Spectrometer Setup and Data Acquisition

cluster_workflow ¹H NMR Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) Insert Insert Sample & Lock SamplePrep->Insert Transfer to NMR tube Shim Magnetic Field Shimming (Automated/Manual) Insert->Shim Establish D lock Tune Tune & Match Probe Shim->Tune Optimize RF efficiency Acquire Acquire Spectrum (zg30 pulse program) Tune->Acquire Set parameters (ns, d1) Process Data Processing (FT, Phase, Baseline) Acquire->Process Apply window function Analyze Spectrum Analysis Process->Analyze Integrate & assign peaks

Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.

  • Locking: Place the NMR tube in the spectrometer and lock onto the deuterium signal from the DMSO-d₆. Rationale: The lock system compensates for magnetic field drift over time, ensuring spectral stability.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Rationale: Proper shimming is the most critical step for achieving sharp lineshapes and high resolution, allowing for the accurate measurement of chemical shifts and coupling constants.

  • Tuning and Matching: Tune the probe to the ¹H frequency. Rationale: This ensures maximum efficiency of the radiofrequency pulse transmission and signal detection.

  • Parameter Setup:

    • Pulse Program: Use a standard one-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set a spectral width of at least 15 ppm (e.g., from -1 to 14 ppm) to ensure all signals, especially the downfield N-H proton, are captured.

    • Number of Scans (ns): Set to 16 or 32 scans. Rationale: Co-adding multiple scans improves the signal-to-noise ratio.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds. Rationale: This allows for nearly complete relaxation of all protons between scans, ensuring that the resulting peak integrations are quantitative and accurately reflect the relative number of protons.

  • Acquisition & Processing: Acquire the Free Induction Decay (FID) and perform Fourier Transform (FT), followed by phase and baseline correction.

Conclusion

This technical guide provides a robust, scientifically grounded prediction of the ¹H NMR spectrum of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. By dissecting the molecule into its constituent chemical motifs and drawing on data from analogous structures, we have assigned expected chemical shifts and multiplicities for all four unique proton environments. The predicted spectrum is characterized by four singlets: a methyl signal around 2.5 ppm, a deshielded methylene signal near 5.0 ppm, an aromatic proton around 7.3 ppm, and a broad imide proton significantly downfield above 10 ppm. The detailed experimental protocol herein provides researchers with a reliable methodology to acquire and confirm this spectrum, facilitating future research and development involving this compound.

References

  • ResearchGate. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Retrieved from [Link]

  • Gorobets, N. Y. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved from [Link]

  • MDPI. (n.d.). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione. Retrieved from [Link]

  • Nowick, J. S. (n.d.). 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. Retrieved from [Link]

  • University of Manitoba. (n.d.). Proton and C-13 Chemical Shifts. Retrieved from [Link]

  • PubMed. (2021). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]

  • PubMed. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Retrieved from [Link]

  • University of East Anglia. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • PubChem. (n.d.). Furo(3,4-c)pyridine. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione. Retrieved from [Link]

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The Discovery of Novel Pyridinone-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridinone core, a six-membered heterocyclic motif, has emerged as a "privileged structure" in the landscape of drug discovery. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide array of biological targets. This inherent promiscuity, coupled with synthetic tractability, has led to the development of pyridinone-based therapeutics across a spectrum of diseases, from infectious agents and inflammatory conditions to various forms of cancer. This guide provides an in-depth technical overview of the modern drug discovery process as applied to this remarkable scaffold, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will explore the journey from initial concept to a preclinical candidate, emphasizing the rationale behind key experimental choices and the integration of cutting-edge technologies.

Chapter 1: The Drug Discovery Workflow for Pyridinone-Based Agents

The path to a novel pyridinone therapeutic is a multi-stage endeavor, beginning with a deep understanding of the disease biology and culminating in a molecule poised for clinical evaluation. The following workflow illustrates the key phases, each of which will be detailed in subsequent chapters.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS Assay Development HitToLead Hit-to-Lead (HTL) HTS->HitToLead Hit Identification LeadOp Lead Optimization (LO) HitToLead->LeadOp SAR Establishment Preclinical Preclinical Development LeadOp->Preclinical Candidate Selection

Caption: A generalized workflow for the discovery of new therapeutic agents.

Target Identification and Validation: The Starting Point

The journey commences with the identification of a biological target—typically a protein or enzyme—that plays a pivotal role in the pathophysiology of the disease of interest. For pyridinone-based agents, a common strategy is to target enzymes with well-defined binding pockets where the pyridinone scaffold can establish key interactions. Protein kinases, for instance, are a major class of targets for pyridinone inhibitors due to the scaffold's ability to mimic the hydrogen bonding pattern of the adenine region of ATP in the kinase hinge region.

Target validation is a critical, self-validating step to ensure that modulating the target will indeed have the desired therapeutic effect. This is often achieved through a combination of genetic (e.g., siRNA, CRISPR) and pharmacological (e.g., using known tool compounds) approaches in relevant cellular models.

Chapter 2: High-Throughput Screening (HTS) for Hit Identification

With a validated target in hand, the next step is to identify "hits"—small molecules that exhibit the desired activity against the target. High-throughput screening (HTS) allows for the rapid testing of large compound libraries, often containing hundreds of thousands of diverse chemical entities.

Assay Development for HTS

The development of a robust and miniaturized assay is paramount for a successful HTS campaign. The assay must be sensitive, reproducible, and cost-effective. For pyridinone-based kinase inhibitors, a common HTS assay is a biochemical kinase assay performed in a 384-well or 1536-well format.[1]

Experimental Protocol: High-Throughput Kinase Assay (384-Well Format)

  • Compound Plating: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each library compound (typically at a concentration of 10 mM in DMSO) to the appropriate wells of a 384-well assay plate.

  • Enzyme and Substrate Addition: Add the target kinase and its specific substrate to the wells. The final concentration of the kinase should be in the low nanomolar range, and the substrate concentration should be at or near its Km value to ensure assay sensitivity.

  • ATP Addition and Incubation: Initiate the kinase reaction by adding ATP. The final ATP concentration should also be near its Km for the kinase. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that measures the amount of ATP remaining in the well.[1] A decrease in luminescence indicates ATP consumption by the kinase, and therefore, higher kinase activity. Potent inhibitors will result in a higher luminescence signal.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a 10 µM screening concentration).

Chapter 3: From Hit to Lead: Establishing the Structure-Activity Relationship (SAR)

Once hits are identified from the HTS, the "hit-to-lead" phase begins. The initial hits are often potent but may have undesirable properties such as poor solubility, metabolic instability, or off-target effects. The goal of this phase is to synthesize and test analogues of the initial hits to establish a structure-activity relationship (SAR).[2] This iterative process aims to improve the potency and drug-like properties of the chemical series.

Synthesis of Pyridinone Analogues

The synthetic accessibility of the pyridinone scaffold is a key advantage. A variety of synthetic methods exist to generate diverse libraries of pyridinone analogues for SAR studies.[3]

Experimental Protocol: General Synthesis of Substituted 2-Pyridones

A common route to substituted 2-pyridones involves the condensation of a β-ketoester with an enamine, followed by cyclization.

  • Enamine Formation: React a primary amine with a β-dicarbonyl compound to form the corresponding enamine.

  • Condensation and Cyclization: React the enamine with an activated methylene compound, such as malononitrile, in the presence of a base (e.g., piperidine) to facilitate a Michael addition followed by an intramolecular cyclization and dehydration to yield the substituted 2-pyridinone.

  • Purification: Purify the final product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Efficacy and Cytotoxicity Testing

As analogues are synthesized, they are tested for their efficacy in relevant in vitro assays. For anticancer agents, this typically involves assessing their antiproliferative activity against a panel of cancer cell lines.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridinone compounds for a specified duration (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Determination: Plot the absorbance values against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following table provides a hypothetical example of SAR data for a series of pyridinone-based kinase inhibitors.

CompoundR1R2Kinase X IC50 (nM)MCF-7 Cell IC50 (µM)
1a HPhenyl50010.2
1b ClPhenyl1503.5
1c OMePhenyl800>20
1d Cl4-Fluorophenyl501.2
1e Cl2-Thienyl2005.8

This is illustrative data and does not represent actual experimental results.

Chapter 4: Lead Optimization and Preclinical Development

The lead optimization phase aims to refine the most promising lead compounds into a preclinical candidate. This involves a multiparameter optimization process to achieve a balance of potency, selectivity, and favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties.[8][9]

In Vitro ADME/Tox Profiling

Early assessment of ADME/Tox properties is crucial to avoid late-stage failures in drug development.[10] A standard panel of in vitro assays is typically employed.[11]

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time.

  • CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its distribution and availability to the target tissue.

  • Permeability: Assessed using cell-based assays (e.g., Caco-2) to predict intestinal absorption.

  • Early Toxicology: In vitro cytotoxicity assays in different cell lines and assays for genotoxicity (e.g., Ames test) are conducted to identify potential safety liabilities.

In Vivo Efficacy and Pharmacokinetics

Promising compounds with good in vitro profiles are advanced to in vivo studies in animal models of the disease.[12] These studies are essential to demonstrate efficacy and to understand the pharmacokinetic (PK) profile of the compound.

Experimental Protocol: Animal Model for Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used method to screen for acute anti-inflammatory activity.[13]

  • Compound Administration: Administer the pyridinone compound orally or intraperitoneally to a group of rats at various doses. A control group receives the vehicle.

  • Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the volume of the paw at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each dose of the compound compared to the vehicle control group.

Pharmacokinetic studies are conducted in parallel to correlate the drug concentration in the plasma with the observed pharmacological effect.

Chapter 5: Case Studies: Successful Pyridinone-Based Therapeutics

The versatility of the pyridinone scaffold is best illustrated by the number of approved drugs that incorporate this privileged structure.

Doravirine: An Anti-HIV Agent

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[14] Its discovery and development were guided by a desire to overcome the resistance issues and central nervous system side effects associated with earlier NNRTIs.[15][16] The pyridinone core of doravirine plays a crucial role in its binding to the allosteric pocket of HIV-1 reverse transcriptase.[17]

HIV_RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase RT_Pocket Allosteric Pocket Doravirine Doravirine (Pyridinone-based NNRTI) Doravirine->RT_Pocket Binds to Viral_RNA Viral RNA DNA Viral DNA Viral_RNA->DNA Reverse Transcription (Inhibited by Doravirine)

Caption: Mechanism of action of Doravirine.

Pirfenidone: An Anti-fibrotic Agent

Pirfenidone is used for the treatment of idiopathic pulmonary fibrosis (IPF).[18] Its mechanism of action is multifactorial, involving the downregulation of several pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta (TGF-β).[19][20][21]

TGF_Beta_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds SMAD SMAD Complex TGF_beta_R->SMAD Activates Nucleus Nucleus SMAD->Nucleus Translocates to Gene_Expression Pro-fibrotic Gene Expression Nucleus->Gene_Expression Upregulates Fibrosis Fibrosis Gene_Expression->Fibrosis Pirfenidone Pirfenidone Pirfenidone->TGF_beta Inhibits Production Pirfenidone->Gene_Expression Downregulates

Caption: Pirfenidone's inhibitory effect on the TGF-β signaling pathway.

Chapter 6: Future Directions and Conclusion

The discovery of new pyridinone-based therapeutic agents continues to be a vibrant area of research. The application of novel drug discovery technologies, such as artificial intelligence and machine learning for virtual screening and SAR optimization, holds great promise for accelerating the identification of new drug candidates.[22] Furthermore, the exploration of novel biological targets for the pyridinone scaffold will undoubtedly lead to the development of first-in-class medicines for a wide range of diseases.

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Probing the Structure-Activity Relationship of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Furo[3,4-c]pyridine Scaffold

The furo[3,4-c]pyridine core is a bicyclic heterocyclic system of considerable interest in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of novel therapeutic agents. Derivatives of this core have been investigated for a range of biological activities, including the inhibition of critical cellular pathways implicated in cancer and autoimmune diseases. Notably, furo[3,4-c]pyridine-3,4(1H,5H)-dione analogs have emerged as promising modulators of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, and as inhibitors of the proteasome, a validated target in oncology.[1] The inherent drug-like properties of the pyridinone moiety, a common feature in many FDA-approved drugs, further underscore the potential of this scaffold in drug discovery.[2]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione analogs, with a particular focus on the closely related dihydrofuro[3,4-c]pyridinone series, which have been identified as the first class of small molecule inhibitors of perforin.[3] Perforin is a pore-forming glycoprotein utilized by cytotoxic T lymphocytes and natural killer cells to eliminate target cells, and its inhibition represents a promising therapeutic strategy for certain autoimmune diseases.[3][4] Through a detailed analysis of the SAR, this guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge to design and synthesize novel and potent furo[3,4-c]pyridine-based therapeutics.

Synthetic Strategies for Furo[3,4-c]pyridine-3,4(1H,5H)-dione Analogs

The synthesis of the furo[3,4-c]pyridine-3,4(1H,5H)-dione core and its analogs can be achieved through various synthetic routes. A common strategy involves the construction of the pyridone ring onto a pre-existing furan moiety, or vice versa. Multicomponent reactions (MCRs) have proven to be an efficient method for the synthesis of highly substituted dihydropyridone derivatives, which can serve as key intermediates.[5][6] For instance, a one-pot synthesis of polysubstituted dihydropyridones can be achieved through the reaction of an aldehyde, a β-ketoester, and a cyanoacetamide in the presence of a suitable catalyst.[6] Subsequent intramolecular cyclization and functional group manipulations can then lead to the desired furo[3,4-c]pyridine-3,4(1H,5H)-dione scaffold.

Another approach involves the hetero-Diels-Alder reaction, which can be a powerful tool for the construction of the fused ring system.[7] The choice of synthetic route will ultimately depend on the desired substitution pattern on both the furan and pyridine rings, allowing for the systematic exploration of the SAR.

Structure-Activity Relationship (SAR) of Dihydrofuro[3,4-c]pyridinone Analogs as Perforin Inhibitors

Initial high-throughput screening identified a dihydrofuro[3,4-c]pyridinone derivative as an inhibitor of perforin-mediated cell lysis.[3] This led to a focused effort to explore the SAR of this novel class of inhibitors. The general structure of the explored analogs consists of the dihydrofuro[3,4-c]pyridinone core attached to a pendant ring system via an ethylidene linker.

Key SAR Insights:
  • Pendant Ring System: Modifications to the pendant ring system have a significant impact on inhibitory activity. While a variety of heterocyclic and carbocyclic rings have been explored, the nature and substitution of this ring are crucial for potency.[4]

  • Dihydrofuro[3,4-c]pyridinone Core: The integrity of the core scaffold is essential for activity. Bioisosteric replacement of the lactone with a lactam resulted in a complete loss of inhibitory activity, highlighting the importance of the oxygen atom in the lactone ring for interaction with the biological target.[4]

  • Bioisosteric Modifications: In a related thienofuro[3,4-c]pyridine scaffold, the replacement of the sulfur atom with an oxygen atom (to give the furo[3,4-c]pyridine core) generally led to a decrease in potency, suggesting that the electronic and steric properties of the atom at this position are important for optimal activity.[4]

  • Methyl Group at Position 6: While the specific impact of the methyl group at the 6-position of the title compound has not been extensively reported in the context of perforin inhibition, studies on other pyridine-containing inhibitors have shown that methyl substitutions can influence activity, either positively or negatively, depending on the specific target and binding pocket interactions.[8]

Data Summary of Dihydrofuro[3,4-c]pyridinone Analogs
Modification Position Effect on Perforin Inhibitory Activity Reference
Replacement of Lactone with LactamCore ScaffoldLoss of Activity[4]
Replacement of Sulfur with Oxygen (in thieno-analog)Core ScaffoldDecreased Potency[4]
Variation of Pendant Ring SystemEthylidene LinkerSignificant impact on potency[4]

Experimental Protocols

General Synthesis of Dihydrofuro[3,4-c]pyridinone Analogs

The following is a generalized protocol for the synthesis of dihydrofuro[3,4-c]pyridinone analogs, based on common synthetic strategies for related heterocyclic systems.

Step 1: Synthesis of the Dihydropyridone Intermediate

  • To a solution of an appropriate β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired aldehyde (1.0 eq), cyanoacetamide (1.0 eq), and a catalytic amount of a base (e.g., piperidine, ammonium acetate).

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the dihydropyridone intermediate.

Step 2: Construction of the Fused Furan Ring

  • To a solution of the dihydropyridone intermediate (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add a reagent containing the desired furan precursor (e.g., a halo-acetyl derivative) and a base (e.g., K2CO3, NaH).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) for 2-8 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired dihydrofuro[3,4-c]pyridinone analog.

Perforin-Mediated Cell Lysis Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against perforin-induced cell death.

Materials:

  • Target cells (e.g., Jurkat T-lymphoma cells)

  • Purified perforin

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Assay buffer (e.g., PBS with Ca2+ and Mg2+)

  • 96-well microplates

Procedure:

  • Seed the target cells into a 96-well microplate at a density of 1 x 10^4 cells/well in assay buffer.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (without inhibitor).

  • Pre-incubate the plate at 37 °C for 30 minutes.

  • Add a pre-determined optimal concentration of purified perforin to all wells except the untreated control wells.

  • Incubate the plate at 37 °C for 2-4 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Visualizations

General SAR of Dihydrofuro[3,4-c]pyridinone Analogs

SAR_Summary cluster_Core Core Modifications cluster_Pendant Pendant Ring Modifications Core Dihydrofuro[3,4-c]pyridinone Core Pendant Pendant Ring System (Modulates Potency) Core->Pendant Attached via Ethylidene Linker Lactone Lactone Moiety (Essential for Activity) Lactam Lactam Analog (Inactive) Lactone->Lactam Bioisosteric Replacement

Caption: Key structure-activity relationships of dihydrofuro[3,4-c]pyridinone analogs.

Experimental Workflow for Perforin Inhibition Assay

Perforin_Assay_Workflow start Start: Seed Target Cells add_compounds Add Test Compounds (Varying Concentrations) start->add_compounds pre_incubation Pre-incubate (37°C, 30 min) add_compounds->pre_incubation add_perforin Add Purified Perforin pre_incubation->add_perforin incubation Incubate (37°C, 2-4 hours) add_perforin->incubation add_viability_reagent Add Cell Viability Reagent incubation->add_viability_reagent measure_luminescence Measure Luminescence add_viability_reagent->measure_luminescence analyze_data Analyze Data (Calculate IC50) measure_luminescence->analyze_data end End: Determine Inhibitory Potency analyze_data->end

Caption: Workflow for determining the IC50 of perforin inhibitors.

Conclusion and Future Directions

The 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione scaffold and its analogs represent a promising area for the development of novel therapeutics. The detailed SAR studies on the closely related dihydrofuro[3,4-c]pyridinone series as perforin inhibitors provide a solid foundation for the rational design of more potent and selective compounds. The key takeaways from the current understanding of the SAR are the critical role of the lactone moiety and the significant influence of the pendant ring system on activity.

Future research in this area should focus on:

  • Expanding the diversity of the pendant ring system: A broader exploration of substituted aromatic and heteroaromatic rings could lead to the discovery of analogs with improved potency and pharmacokinetic properties.

  • Investigating other potential biological targets: Given the diverse biological activities of pyridinone-containing compounds, screening 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione analogs against other relevant targets, such as kinases and other enzymes, could unveil new therapeutic applications.

  • Detailed mechanistic studies: Elucidating the precise mechanism of action of the most potent analogs, for instance, through co-crystallization with their biological target, would provide invaluable insights for future drug design efforts.

  • Optimization of pharmacokinetic properties: A focus on improving metabolic stability, solubility, and bioavailability will be crucial for translating the in vitro potency of these compounds into in vivo efficacy.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on the versatile furo[3,4-c]pyridine scaffold.

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Methodological & Application

Synthesis of Furo[3,4-c]pyridine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Furo[3,4-c]pyridines in Medicinal Chemistry

The furo[3,4-c]pyridine scaffold is a compelling heterocyclic motif that has garnered significant attention from the medicinal chemistry community. This bicyclic system, an isostere of isoindole, is a key structural component in a variety of biologically active compounds. Its unique electronic and steric properties make it a valuable pharmacophore for designing novel therapeutics targeting a range of diseases. The inherent bioactivity of this scaffold, coupled with the potential for diverse functionalization, underscores the critical need for robust and efficient synthetic protocols to access a wide array of its derivatives for drug discovery and development programs. This guide provides detailed application notes and protocols for the synthesis of various furo[3,4-c]pyridine derivatives, with a focus on explaining the rationale behind the chosen experimental parameters to empower researchers in this dynamic field.

Strategic Approaches to the Furo[3,4-c]pyridine Core

The construction of the furo[3,4-c]pyridine ring system can be achieved through several strategic synthetic disconnections. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. This guide will focus on two highly effective and contemporary methods: the iodine-mediated cyclization of N-homopropargylic β-enaminones for the synthesis of 6,7-dihydrofuro[3,4-c]pyridines and a domino reaction involving pyridoxal and various ketones to access 1,3-dihydrofuro[3,4-c]pyridine derivatives. Additionally, established methods such as the retro-Diels-Alder and Hamaguchi-Ibata reactions will be discussed as alternative strategies.

cluster_main Synthetic Strategies for Furo[3,4-c]pyridines cluster_methods Starting Materials Starting Materials Key Reactions Key Reactions Starting Materials->Key Reactions Undergo Furo[3,4-c]pyridine Core Furo[3,4-c]pyridine Core Key Reactions->Furo[3,4-c]pyridine Core Yield Iodine-mediated Cyclization Iodine-mediated Cyclization Key Reactions->Iodine-mediated Cyclization Domino Reaction Domino Reaction Key Reactions->Domino Reaction Retro-Diels-Alder Retro-Diels-Alder Key Reactions->Retro-Diels-Alder Hamaguchi-Ibata Hamaguchi-Ibata Key Reactions->Hamaguchi-Ibata

Caption: Overview of synthetic strategies.

Protocol 1: Iodine-Mediated Synthesis of 6,7-Dihydrofuro[3,4-c]pyridines

This protocol details a modern and efficient method for the synthesis of 6,7-dihydrofuro[3,4-c]pyridines from readily accessible N-homopropargylic β-enaminones. The reaction proceeds via an iodine-mediated cyclization, forming two new carbon-oxygen bonds in a single step.[1]

Scientific Rationale

The choice of molecular iodine or N-iodosuccinimide (NIS) as the cyclization agent is crucial. Iodine acts as an electrophile, activating the alkyne moiety towards nucleophilic attack by the enaminone nitrogen and the carbonyl oxygen. The presence of a base, such as cesium carbonate, is essential to facilitate the deprotonation steps and promote the cyclization cascade. The reaction conditions are generally mild, allowing for good functional group tolerance.

Iodine-Mediated Cyclization Workflow Start Starting Materials|{N-homopropargylic β-enaminone | Molecular Iodine (I₂) or NIS | Cesium Carbonate (Cs₂CO₃)} Reaction Reaction Conditions Solvent: Dichloromethane (CH₂Cl₂) Temperature: Room Temperature Time: 24-48 hours Start->Reaction Combine and stir Workup Workup & Purification 1. Quench with Na₂S₂O₃ solution 2. Extraction with CH₂Cl₂ 3. Drying and concentration 4. Column chromatography Reaction->Workup Process Product Final Product|6,7-Dihydrofuro[3,4-c]pyridine Derivative Workup->Product Isolate

Caption: Workflow for iodine-mediated synthesis.

Detailed Experimental Protocol
  • Preparation of the Reaction Mixture: To a stirred solution of the N-homopropargylic β-enaminone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) is added cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Initiation of the Reaction: Molecular iodine (I₂, 1.5 equiv.) or N-iodosuccinimide (NIS, 1.5 equiv.) is added portion-wise to the suspension at room temperature. The choice between I₂ and NIS may depend on the specific substrate and can be optimized for better yields.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,7-dihydrofuro[3,4-c]pyridine derivative.

EntryReagentYield (%)Reference
1PhHPhI₂65[1]
24-MeOPhHPhI₂72[1]
34-ClPhHPhNIS68[1]
4PhMePhI₂58[1]

Protocol 2: Domino Synthesis of 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal

This protocol describes a convenient and efficient domino reaction for the synthesis of novel 1,3-dihydrofuro[3,4-c]pyridines starting from pyridoxal hydrochloride and various ketones.[2] This one-pot reaction involves a sequence of a Claisen-Schmidt condensation followed by an intramolecular oxa-Michael addition.

Scientific Rationale

The reaction is typically carried out under basic conditions, with sodium hydroxide being a commonly used base. The base serves to deprotonate the α-carbon of the ketone, generating an enolate which then attacks the aldehyde group of pyridoxal in a Claisen-Schmidt condensation to form a chalcone-like intermediate. The subsequent intramolecular oxa-Michael addition of the hydroxyl group of the pyridoxal moiety onto the α,β-unsaturated ketone system leads to the formation of the furan ring. The choice of solvent can influence the reaction rate and yield, with ethanol often being the solvent of choice.

Domino Reaction Mechanism Start Reactants|{Pyridoxal Hydrochloride | Ketone | Sodium Hydroxide} Step1 Claisen-Schmidt Condensation Formation of chalcone intermediate Start->Step1 Base-catalyzed Step2 Intramolecular Oxa-Michael Addition Cyclization to form furan ring Step1->Step2 Spontaneous Product Final Product|1,3-Dihydrofuro[3,4-c]pyridine Derivative Step2->Product

Caption: Mechanism of the domino reaction.

Detailed Experimental Protocol
  • Preparation of the Reaction Mixture: In a round-bottom flask, pyridoxal hydrochloride (1.0 equiv.) and the corresponding ketone (1.0-1.2 equiv.) are dissolved in ethanol.

  • Addition of Base: An aqueous solution of sodium hydroxide (4.0 equiv.) is added dropwise to the stirred solution at room temperature. The reaction mixture typically turns from a pale yellow to a deep orange or red color.

  • Reaction Progress: The reaction is stirred at room temperature for 48 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: In many cases, the product precipitates out of the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and then with water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3-dihydrofuro[3,4-c]pyridine derivative.

EntryKetoneTime (h)Temperature (°C)Yield (%)Reference
1Acetophenone48Room Temp90[2]
24-Methoxyacetophenone48Room Temp85[2]
3Propiophenone48Room Temp78[2]
4Cyclohexanone48Room Temp65[2]

Alternative Synthetic Strategies

While the two protocols detailed above represent modern and efficient approaches, other established methods for the synthesis of furo[3,4-c]pyridines are also noteworthy.

  • Retro-Diels-Alder Reaction: This method involves the thermal or Lewis acid-catalyzed cycloreversion of a suitable precursor, often a 1,4-epoxy-1,4-dihydropyridine derivative, to generate the aromatic furo[3,4-c]pyridine.[3][4] The driving force for this reaction is often the formation of a stable aromatic system and the extrusion of a small, volatile molecule.

  • Hamaguchi-Ibata Reaction: This reaction involves the rhodium-catalyzed intramolecular cyclization of an o-aminodiazocarbonyl precursor. The in situ generated carbene undergoes cyclization onto the adjacent carbonyl group to form the furan ring of the furo[3,4-c]pyridine system.[5]

Conclusion

The synthesis of furo[3,4-c]pyridine derivatives is a rapidly evolving field with the continuous development of novel and efficient methodologies. The protocols detailed in this guide for the iodine-mediated cyclization of N-homopropargylic β-enaminones and the domino reaction of pyridoxal offer reliable and versatile routes to different classes of furo[3,4-c]pyridine derivatives. The choice of synthetic strategy should be guided by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The insights into the scientific rationale behind these protocols are intended to provide researchers with a solid foundation for further exploration and optimization in their quest for novel bioactive molecules.

References

  • Zora, M., Kaya, K., & Yilmaz, E. S. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Advances, 15(4), 1234-1245. [Link]

  • Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Istanbul Technical University. [Link]

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  • Trusova, M. E., & Kutyashev, I. B. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 990-998. [Link]

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Application Note: High-Throughput Screening of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Furo[3,4-c]pyridine Scaffold

The furo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents and kinase inhibitors.[1][2][3][4] This application note provides a comprehensive guide to employing 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (henceforth referred to as Cmpd-X) in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors. While specific biological targets for Cmpd-X are yet to be fully elucidated, its structural similarity to known bioactive molecules makes it a compelling candidate for screening against well-validated oncology targets.

This document will detail the rationale and protocols for a robust HTS workflow, from primary screening and hit confirmation to data analysis, providing researchers with a practical framework to explore the therapeutic potential of Cmpd-X and similar compounds.

Compound Profile: 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (Cmpd-X)

PropertyValueSource
CAS Number 7472-18-6[5][6]
Molecular Formula C₈H₇NO₃[5][6]
Molecular Weight 165.15 g/mol [5][6]
Structure [5]

High-Throughput Screening (HTS) Workflow for Cmpd-X

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[7][8] The success of an HTS campaign hinges on a meticulously planned and executed workflow.[9]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Generation Assay_Dev Assay Development & Miniaturization Primary_Screen Primary Screen of Cmpd-X Library Assay_Dev->Primary_Screen Hit_ID Initial Hit Identification Primary_Screen->Hit_ID Hit_Confirm Hit Confirmation (Dose-Response) Hit_ID->Hit_Confirm Confirmed Hits Counter_Screen Counter-Screens (False Positive Removal) Hit_Confirm->Counter_Screen Orthogonal_Assay Orthogonal Assays Counter_Screen->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR Validated Hits Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: A generalized workflow for a high-throughput screening campaign, from primary screening to lead generation.

Primary Screening Protocol: A Fluorescence-Based Kinase Assay

Given that many pyridine-based scaffolds exhibit kinase inhibitory activity, a logical starting point for an HTS campaign with Cmpd-X is a generic, yet robust, fluorescence-based kinase assay.[1][3][4] These assays are highly amenable to HTS due to their sensitivity, speed, and automation compatibility.[10][11][12]

Assay Principle: This protocol describes a homogenous, fluorescence intensity (FI) based assay to measure the activity of a hypothetical serine/threonine kinase, "Kinase-Y". The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials and Reagents:

  • Kinase-Y, active enzyme

  • Peptide substrate for Kinase-Y

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Cmpd-X, dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, white microplates

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a stock solution of Cmpd-X in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of Cmpd-X solution into the appropriate wells of a 384-well plate.

    • Dispense 50 nL of DMSO into control wells (negative control).

    • Dispense 50 nL of staurosporine solution into positive control wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of Kinase-Y and its peptide substrate in assay buffer.

    • Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Dispense 5 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature. The final concentration of Cmpd-X in the 10 µL reaction volume will be 10 µM.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

Data Analysis and Hit Identification

The raw data from the HTS will be a measure of luminescence for each well. The goal is to identify compounds that significantly reduce the luminescent signal, indicating inhibition of Kinase-Y.

1. Normalization: The percentage of inhibition for each well is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

Where:

  • Signal_compound is the signal from a well containing Cmpd-X.

  • Signal_pos_control is the average signal from the positive control wells (e.g., staurosporine).

  • Signal_neg_control is the average signal from the negative control wells (DMSO).

2. Quality Control: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[13]

Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

3. Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample data.[14] For example, a hit could be defined as any compound that exhibits an inhibition greater than three times the standard deviation of the negative controls.

Hit Confirmation and Secondary Assays

Initial "hits" from the primary screen require further validation to confirm their activity and rule out false positives.[9][14][15]

1. Dose-Response Confirmation: Confirmed hits should be re-tested in the primary assay over a range of concentrations (e.g., 8-point dose-response curve) to determine their potency (IC₅₀).

2. Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that uses a different detection technology. For a kinase inhibitor, this could be a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Counter-Screens: It is crucial to perform counter-screens to identify compounds that interfere with the assay technology itself. For the described luminescence-based assay, a counter-screen would involve testing the compounds in the absence of the kinase to see if they directly inhibit the luciferase enzyme.

Hypothetical Signaling Pathway and Mechanism of Action

Assuming Cmpd-X is a potent inhibitor of Kinase-Y, which is part of a known cancer-related signaling pathway, its mechanism of action could be visualized as follows.

Signaling_Pathway cluster_pathway Hypothetical Kinase-Y Signaling Pathway cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Kinase_Y Kinase Y Kinase_X->Kinase_Y Phosphorylates Transcription_Factor Transcription Factor Kinase_Y->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Survival Cell Survival Transcription_Factor->Survival Cmpd_X Cmpd-X (6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione) Cmpd_X->Kinase_Y Inhibits

Figure 2: A diagram illustrating the hypothetical inhibition of the Kinase-Y signaling pathway by Cmpd-X, leading to a reduction in cell proliferation and survival.

Conclusion

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione represents a promising starting point for a drug discovery campaign. The protocols and strategies outlined in this application note provide a robust framework for conducting a high-throughput screen to identify its potential as a kinase inhibitor. Through careful assay development, rigorous hit confirmation, and thoughtful secondary screening, researchers can effectively evaluate the therapeutic potential of this and other novel chemical entities.

References

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Application Notes and Protocols for the Derivatization of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furo[3,4-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. The structural analogue, pyrrolo[3,4-c]pyridine, has demonstrated a wide array of pharmacological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[1][2] This suggests that the 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione core is a promising starting point for the development of novel therapeutic agents. This document provides a comprehensive guide for the derivatization of this scaffold and subsequent biological evaluation of the synthesized analogues. We will explore key derivatization strategies targeting the imide and anhydride functionalities, followed by detailed protocols for a panel of biological assays to screen for anticancer, antibacterial, neuroprotective, anti-inflammatory, and antiviral activities.

Core Scaffold: 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

The starting material, 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, possesses two primary sites for chemical modification: the cyclic imide nitrogen (N-5) and the cyclic anhydride moiety. The reactivity of these functional groups allows for the introduction of a diverse range of substituents, enabling the exploration of the structure-activity relationship (SAR) and the optimization of biological activity.

PropertyValue
Molecular FormulaC₈H₇NO₃
Molecular Weight165.15 g/mol
CAS Number7472-18-6

PART 1: Derivatization Strategies and Protocols

The derivatization of the core scaffold will focus on two main approaches: modification at the imide nitrogen and ring-opening of the anhydride with subsequent derivatization.

Strategy 1: N-Alkylation and N-Arylation of the Imide

The imide nitrogen can be readily alkylated or arylated to introduce a variety of substituents. This can modulate the lipophilicity, steric bulk, and electronic properties of the molecule, which can significantly impact biological activity.

This protocol describes the N-alkylation of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione using an alkyl halide in the presence of a base.[3]

Materials:

  • 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar RatioPurpose
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione1.0Starting material
Alkyl halide1.2Alkylating agent
Cesium carbonate1.5Base
DMF-Solvent
Strategy 2: Ring-Opening of the Anhydride and Amide/Ester Formation

The cyclic anhydride can be opened by nucleophiles such as amines or alcohols to form a carboxylic acid intermediate, which can then be coupled with another amine or alcohol to form amides or esters, respectively. This strategy allows for the introduction of a wide variety of functional groups.

This protocol details the reaction of the core scaffold with a primary or secondary amine to yield the corresponding amide derivative.[4]

Materials:

  • 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (1.0 eq) in anhydrous DCM.

  • Add the amine (1.1 eq) and pyridine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Derivatization_Strategies cluster_0 Strategy 1: N-Substitution cluster_1 Strategy 2: Anhydride Ring-Opening Core 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione N_Alkylation N-Alkylation / N-Arylation Core->N_Alkylation R-X, Base Ring_Opening Nucleophilic Attack (Amine/Alcohol) Core->Ring_Opening Amide_Ester Amide / Ester Derivatives Ring_Opening->Amide_Ester Coupling

Caption: Derivatization strategies for the core scaffold.

PART 2: Biological Testing Protocols

A panel of in vitro assays is recommended to screen the synthesized derivatives for a range of biological activities.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value for each compound.

Antibacterial Activity Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[7][8][9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Neuroprotective Activity Screening

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure, a key mechanism in neurodegenerative diseases.[2][11][12][13][14]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Cell culture medium

  • Glutamate solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to differentiate for 48-72 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 5-10 mM) and incubate for 24 hours.

  • Measure cell death by quantifying the release of LDH into the culture medium using a commercially available kit.

  • Calculate the percentage of neuroprotection afforded by the test compounds.

Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[15][16][17]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening kit.

  • Typically, the test compound is incubated with the COX enzyme.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured using a colorimetric or fluorometric probe.

  • Determine the IC₅₀ values for COX-1 and COX-2 inhibition to assess the compound's potency and selectivity.

Antiviral Activity Screening

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[1][18][19][20][21]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet solution

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) in the presence of various concentrations of the test compound.

  • After a 1-2 hour adsorption period, remove the inoculum and add the overlay medium containing the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Biological_Screening_Workflow Start Synthesized Derivatives Primary_Screening Primary Screening (e.g., Anticancer, Antibacterial) Start->Primary_Screening Secondary_Screening Secondary Screening (e.g., Neuroprotective, Anti-inflammatory, Antiviral) Primary_Screening->Secondary_Screening Active Compounds Hit_Identification Hit Identification Secondary_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Workflow for biological screening of derivatives.

Conclusion

The derivatization of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological screening assays detailed in this application note provide a robust framework for researchers to systematically explore the chemical space around this scaffold and identify compounds with potent and selective biological activities. Careful execution of these protocols and thorough analysis of the resulting data will be crucial for advancing promising hits towards lead optimization and further drug development.

References

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  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. [Link]

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  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. [Link]

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Application Note: A Researcher's Guide to the Experimental Evaluation of Furo[3,4-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction The furo[3,4-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Analogous to related structures like pyrrolopyridines, derivatives of this class have demonstrated a wide spectrum of pharmacological properties, including potential as antitumor, antidiabetic, antiviral, and analgesic agents.[1][2][3] The versatility of this scaffold makes it a compelling starting point for drug discovery campaigns targeting a range of diseases.

This guide provides a comprehensive, logic-driven framework for the systematic evaluation of novel furo[3,4-c]pyridine compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal reasoning behind experimental choices. Our objective is to equip research teams with a robust, self-validating workflow—from initial hit identification to preclinical assessment—ensuring data integrity and accelerating the path to candidate selection.

Section 1: Foundational Characterization & High-Throughput Screening

The journey of any new chemical entity begins with foundational checks and a broad assessment of its biological activity. This initial phase is designed to quickly identify "hits"—compounds that exhibit a desired biological effect at a relevant concentration—while simultaneously flagging compounds with undesirable properties.

A typical workflow for this initial phase is outlined below. It emphasizes a fail-fast, learn-early approach, ensuring that resources are focused on the most promising molecules.

G cluster_0 Phase 1: Initial Screening A Compound Synthesis & QC B Solubility & Stability Assessment A->B Purity >95% C Primary Cell-Based Screening (e.g., Cytotoxicity) B->C Soluble in DMSO/ Aqueous Buffer D Hit Identification & IC50 Determination C->D Activity Confirmed E Data Analysis & Triage D->E Potency & Efficacy Quantified F Proceed to MOA Studies E->F E->F G Discard or Deprioritize E->G E->G G cluster_0 Phase 2: MOA Elucidation A Active Hit Compound (e.g., FCP-003) B Hypothesis Generation (e.g., Kinase Inhibition) A->B E Cellular Phenotype Analysis (Apoptosis, Cell Cycle) A->E Observe Cellular Effect C In Vitro Biochemical Assay (Kinase Panel Screen) B->C Test Hypothesis D Target Validation in Cells (Western Blot for Phospho-Substrate) C->D Identify Primary Target(s) F Confirmed MOA D->F Confirm Target Engagement E->F Link Target to Phenotype

Caption: A workflow for investigating the Mechanism of Action (MOA) of a hit compound.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle of the Assay: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [4]The assay is performed in two steps: first, the kinase reaction occurs, then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a light signal. The luminescence is directly proportional to the ADP concentration and thus to the kinase activity. Inhibitors will cause a decrease in the signal.

Materials:

  • Purified recombinant kinase of interest (e.g., EGFR, AKT, CDK2).

  • Kinase-specific substrate peptide.

  • Furo[3,4-c]pyridine compound and a known inhibitor (positive control).

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase buffer (specific to the kinase being tested).

  • White, opaque 384-well assay plates.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, substrate, and MgCl₂ in the appropriate kinase buffer.

  • Compound Plating: Add 1 µL of serially diluted furo[3,4-c]pyridine compound, vehicle (DMSO), or positive control inhibitor to the wells of a 384-well plate.

  • Initiate Kinase Reaction: Add 2 µL of the kinase reaction master mix to each well.

  • Start Reaction: Add 2 µL of ATP solution to each well to start the reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine inhibitor potency. [5]5. Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2.2: Western Blot for Target Engagement

Principle of the Assay: Western blotting is used to detect specific proteins in a cell lysate. To validate that a kinase inhibitor is engaging its target in a cellular context, one can measure the phosphorylation status of a known downstream substrate of that kinase. [6]A successful inhibitor will reduce the level of the phosphorylated substrate without affecting the total amount of the substrate or the kinase itself.

Materials:

  • Cell line expressing the target kinase.

  • Furo[3,4-c]pyridine compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total-AKT, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of the furo[3,4-c]pyridine compound for a specified time (e.g., 2 hours). Include a vehicle control.

    • Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Boil samples for 5 minutes and load them onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Image the resulting chemiluminescence using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading and to confirm that the inhibitor's effect is specific to phosphorylation.

Section 3: Preclinical Profiling: ADME/Tox Assessment

A potent compound with a clear MOA is not yet a drug. It must possess acceptable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. [7][8]Early in vitro assessment of these properties is crucial to identify potential liabilities that could lead to failure in later, more expensive stages of development. [9]

G cluster_0 Phase 3: In Vitro ADME/Tox A Lead Compound (Confirmed MOA) B ADME Profiling A->B C Safety/Tox Profiling A->C D Data Integration & Risk Assessment B->D C->D E Proceed to In Vivo Studies D->E Acceptable Profile F Requires Further Optimization D->F Liabilities Identified

Caption: Decision logic for advancing a lead compound based on its ADME/Tox profile.

Summary of Key In Vitro ADME/Tox Assays

The following table summarizes essential assays. The goal is not just to get a number, but to understand what that number means for the compound's potential clinical success.

ParameterAssayPurpose and Rationale
Absorption Caco-2 PermeabilityUses a human colon adenocarcinoma cell monolayer to predict intestinal absorption of orally administered drugs. Measures bidirectional transport (A→B and B→A) to also identify potential efflux by transporters like P-glycoprotein. [10]
Distribution Plasma Protein Binding (Equilibrium Dialysis)Measures the fraction of the compound bound to plasma proteins (e.g., albumin). High binding can limit the free drug available to act on the target, affecting efficacy.
Metabolism Metabolic Stability (Liver Microsomes or Hepatocytes)Incubates the compound with liver fractions to determine its rate of metabolism. A very high clearance rate may lead to a short half-life in vivo, requiring frequent dosing.
Metabolism Cytochrome P450 (CYP) InhibitionAssesses if the compound inhibits major CYP enzymes (e.g., 3A4, 2D6). Inhibition can lead to dangerous drug-drug interactions (DDIs) with co-administered therapies. [9]
Toxicity hERG Inhibition Assay (Automated Patch Clamp)The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias (Torsades de Pointes). This is a critical safety screen.
Toxicity Ames Test (Bacterial Reverse Mutation)Screens for mutagenic potential (the ability to cause DNA mutations), which is an indicator of carcinogenic risk.

Section 4: In Vivo Efficacy Evaluation

The ultimate test for an anticancer compound is its ability to inhibit tumor growth in a living organism. The cell line-derived xenograft (CDX) model is a foundational in vivo model in oncology research. [11]In this model, human cancer cells are implanted into immunodeficient mice, forming tumors that can be used to test the efficacy of a drug candidate.

Protocol 4.1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Principle of the Study: This study evaluates the ability of a lead furo[3,4-c]pyridine compound to inhibit the growth of human tumors in an animal model. [12]Key endpoints are tumor growth inhibition (TGI) and overall animal well-being (body weight, clinical signs).

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or Nu/Nu mice), 6-8 weeks old.

  • Human cancer cell line known to be sensitive to the compound in vitro.

  • Matrigel (optional, to aid tumor formation).

  • Furo[3,4-c]pyridine compound formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Positive control drug (standard-of-care for the chosen cancer type).

  • Calipers for tumor measurement.

  • Animal scale.

Step-by-Step Methodology:

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in sterile PBS (optionally mixed 1:1 with Matrigel) at a concentration of ~5-10 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor mice for tumor formation.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group). Typical groups include: Vehicle Control, FCP Compound (at 2-3 dose levels), and Positive Control.

  • Treatment Administration:

    • Begin dosing according to the planned schedule (e.g., once daily, 5 days a week). The route of administration should be relevant to the intended clinical use.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Measure mouse body weight twice weekly as a general indicator of toxicity.

    • Observe mice daily for any clinical signs of distress.

  • Study Endpoint:

    • The study typically concludes when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • At the endpoint, mice are euthanized, and final tumor weights are recorded. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition in vivo).

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the results (e.g., using ANOVA).

    • Plot the mean tumor volume and mean body weight for each group over time.

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Application Notes and Protocols for Cell-Based Assays of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Furo[3,4-c]pyridine Derivative

The scaffold of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione represents a compelling starting point for drug discovery, particularly within oncology. This heterocyclic compound belongs to the broader class of pyridinone and fused pyrimidine derivatives, which are known to possess a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties[1][2][3]. The structural motif, being a formal isoelectronic relationship with purine, suggests potential interactions with key cellular enzymes involved in nucleic acid metabolism and signaling pathways[1].

Notably, related fused pyrimidine compounds have been identified as potent inhibitors of critical cancer-related targets such as the vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and Poly(ADP-ribose) polymerase (PARP)[1]. PARP enzymes are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs)[4][5]. Inhibition of PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality[4].

Given this context, this guide outlines a strategic, multi-tiered approach to characterize the cellular activity of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. We hypothesize that this compound may exert its effects by inhibiting PARP, leading to increased DNA damage and subsequent apoptosis in cancer cells. The following protocols are designed to first assess the compound's general cytotoxicity and then to dissect its specific mechanism of action.

Experimental Strategy: A Tiered Approach to Mechanistic Elucidation

A logical workflow is essential for the efficient characterization of a novel compound. We propose a three-tiered assay cascade to move from a general phenotypic observation to a specific molecular mechanism.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Downstream Cellular Effects A Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) B PARP Target Engagement Assay (e.g., NanoBRET™) A->B If cytotoxic, proceed to C Cellular PARP Activity Assay (Colorimetric/Luminescent) A->C If cytotoxic, proceed to D Apoptosis Induction Assay (e.g., Caspase-3/7 Glo®) B->D If PARP inhibition confirmed, assess downstream effects E DNA Damage Response Assay (e.g., γ-H2AX Staining) B->E If PARP inhibition confirmed, assess downstream effects C->D If PARP inhibition confirmed, assess downstream effects C->E If PARP inhibition confirmed, assess downstream effects

Caption: Tiered assay workflow for characterizing 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione.

Tier 1: Primary Cytotoxicity Screening

The initial step is to determine if 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione exhibits cytotoxic or anti-proliferative effects against cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells[6].

Protocol 1: MTT Cell Viability Assay

Scientific Rationale: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in color indicates a loss of cell viability or proliferation[6].

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, or a BRCA-deficient line like CAPAN-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7][8]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Expected Results: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the log concentration of the compound to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterDescription
IC₅₀ Value Concentration of the compound that inhibits 50% of cell viability.
Dose-Response Curve Graphical representation of the relationship between compound concentration and cell viability.

Tier 2: Mechanistic Investigation of PARP Inhibition

If the compound demonstrates significant cytotoxicity, the next step is to investigate the hypothesized mechanism of PARP inhibition. This can be achieved through both target engagement and cellular activity assays.

The Role of PARP in DNA Repair and Cancer Therapy

PARP_Pathway cluster_pathway DNA Single-Strand Break (SSB) Repair cluster_inhibition Effect of PARP Inhibition DNA_damage DNA Damage (e.g., from ROS) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP PARP Activation SSB->PARP PARylation Auto-PARylation & PARylation of Histones PARP->PARylation Trapping PARP Trapping on DNA PARP->Trapping Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Compound 6-Methylfuro[3,4-c]pyridine- 3,4(1H,5H)-dione (Hypothesized PARP Inhibitor) Compound->PARP Inhibits StalledFork Replication Fork Stalls at unrepaired SSB Trapping->StalledFork DSB Double-Strand Break (DSB) StalledFork->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Hypothesized mechanism of action via PARP inhibition.

Protocol 2: Cellular PARP Activity Assay (Colorimetric)

Scientific Rationale: This assay quantifies the activity of PARP enzymes in cell lysates by measuring the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. A decrease in signal in the presence of the test compound indicates PARP inhibition. This method directly measures the enzymatic function of PARP within the cellular environment.

Materials:

  • Cell line of interest

  • Cell lysis buffer

  • 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

  • PARP Assay Kit (Colorimetric or Chemiluminescent, e.g., from R&D Systems or BPS Bioscience)[4]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells and treat with various concentrations of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione for a short period (e.g., 1-4 hours). To induce PARP activity, co-treatment with a DNA damaging agent (e.g., H₂O₂) may be required.

  • Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's protocol to prepare cell extracts.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • PARP Reaction: Add normalized cell lysates to the histone-coated plate provided in the kit. Add the reaction buffer containing biotinylated NAD+.

  • Incubation: Incubate the plate to allow PARP-mediated poly(ADP-ribosyl)ation (PARylation) of the histones.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.[4]

  • Substrate Addition: After another wash step, add the HRP substrate.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

Data Analysis and Expected Results: The signal is proportional to PARP activity. Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC₅₀ value for PARP inhibition.

ParameterExpected Outcome for a PARP Inhibitor
Signal Intensity Dose-dependent decrease in absorbance/luminescence.
IC₅₀ Value Potent inhibitors will have a low nanomolar to micromolar IC₅₀.

Tier 3: Downstream Cellular Effects

Confirmation of PARP inhibition should be followed by an assessment of its downstream consequences: apoptosis and DNA damage accumulation.

Protocol 3: Apoptosis Induction Assay (Caspase-3/7 Activity)

Scientific Rationale: The executioner caspases, Caspase-3 and Caspase-7, are key mediators of apoptosis.[10] Their activation is a hallmark of programmed cell death. This assay uses a proluminescent caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Materials:

  • Cancer cell line

  • 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described in the MTT assay protocol (Protocol 1).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent directly to each well containing 100 µL of cells in culture medium.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Expected Results: An increase in luminescence indicates the activation of caspase-3/7 and induction of apoptosis. The data can be presented as fold-change in caspase activity over the vehicle control.

Protocol 4: DNA Damage Response Assay (γ-H2AX Staining)

Scientific Rationale: The phosphorylation of histone H2AX at serine 139 (termed γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[11][12] By inhibiting PARP-mediated SSB repair, 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is expected to cause an accumulation of DSBs during DNA replication, leading to a quantifiable increase in γ-H2AX foci.[4][12] This assay uses immunofluorescence to visualize and quantify these foci.[12]

Materials:

  • Cancer cell line

  • 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

  • Glass coverslips or imaging-compatible plates

  • Paraformaldehyde (PFA) for fixation

  • Triton™ X-100 for permeabilization

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor® 488)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips or in imaging plates. Treat with the compound for a relevant time period (e.g., 24 hours).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash a final time and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.

Data Analysis and Expected Results: A potent PARP inhibitor will induce a significant, dose-dependent increase in the number of distinct γ-H2AX foci per nucleus compared to the vehicle-treated control cells. The number of foci per cell can be quantified using image analysis software.

AssayEndpoint MeasuredExpected Result for a PARP Inhibitor
MTT Assay Metabolic Activity / Cell Viability↓ Decrease
PARP Activity Assay Cellular PARylation↓ Decrease
Caspase-3/7 Assay Apoptosis Induction↑ Increase
γ-H2AX Staining DNA Double-Strand Breaks↑ Increase in Foci

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial cellular characterization of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic potential and elucidate its mechanism of action, specifically testing the hypothesis of PARP inhibition. Positive results from these assays would provide a strong rationale for further preclinical development, including in vivo xenograft studies and investigation in a broader panel of cancer cell lines, particularly those with known DNA repair deficiencies.

References

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  • Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in molecular biology (Clifton, N.J.), 427, 235–248. Retrieved from [Link]

  • Das, B. B., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Nucleic acids research, 42(10), 6428–6444. Retrieved from [Link]

  • Ivashkevich, A. A., Martin, O. A., & Lobachevsky, P. N. (2011). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Non-Cancer Effects of Ionizing Radiation, 2011, 31-54. Retrieved from [Link]

  • Cyprotex. (n.d.). γH2AX Double Strand DNA Damage Response Assay. Cyprotex. Retrieved from [Link]

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  • BMG Labtech. (2023, August 5). Apoptosis – what assay should I use?. BMG Labtech. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(3), 548-555. Retrieved from [Link]

  • Amsbio. (n.d.). PARP Assays. Amsbio. Retrieved from [Link]

  • National Cancer Institute Center for Cancer Research. (n.d.). H2AX as a Sensor of DNA Damage. National Cancer Institute. Retrieved from [Link]

  • BMG Labtech. (n.d.). PARP assay for inhibitors. BMG Labtech. Retrieved from [Link]

  • ResearchGate. (n.d.). Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. ResearchGate. Retrieved from [Link]

  • ICE Bioscience. (2024, October 25). PARPi screening cascade to facilitate novel drug discovery. ICE Bioscience. Retrieved from [Link]

  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863260. Retrieved from [Link]

  • de Jager, R., et al. (1981). Phase I clinical trial and pharmacology of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine) (DDMP) and folinic acid (CF). Cancer Chemotherapy and Pharmacology, 6(1), 75-80. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. This document offers a plausible synthetic pathway, detailed experimental protocols, and an extensive troubleshooting section to address common challenges and improve reaction yields. Our approach is grounded in established chemical principles and analogous transformations reported in the scientific literature.

Synthetic Strategy Overview

The synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is most logically approached via a two-step process:

  • Synthesis of the Precursor: Preparation of 6-methyl-3,4-pyridinedicarboxylic acid.

  • Cyclization: Dehydration of the dicarboxylic acid to form the target furo[3,4-c]pyridine-3,4-dione.

While a specific, peer-reviewed synthesis for 6-methyl-3,4-pyridinedicarboxylic acid is not extensively documented, a reliable method can be inferred from established oxidation reactions of substituted pyridines. The subsequent cyclization is a standard transformation for the formation of cyclic anhydrides from 1,2-dicarboxylic acids.

Synthetic_Pathway Starting_Material 3,4-Lutidine Precursor 6-Methyl-3,4-pyridinedicarboxylic acid Starting_Material->Precursor Oxidation Target_Molecule 6-Methylfuro[3,4-c]pyridine- 3,4(1H,5H)-dione Precursor->Target_Molecule Cyclization (Dehydration)

Caption: Proposed synthetic pathway for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-3,4-pyridinedicarboxylic acid (Proposed Method)

This protocol is based on the known oxidation of methylpyridines to their corresponding carboxylic acids.[1][2] The selective oxidation of one methyl group of 3,4-lutidine to a carboxylic acid, followed by oxidation of the second methyl group, is a plausible route.

Materials:

  • 3,4-Lutidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Initial Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3,4-lutidine (1 equivalent) in water.

  • Slowly add a solution of potassium permanganate (approximately 3 equivalents) in water to the stirred solution of 3,4-lutidine. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Second Oxidation: Re-dissolve the crude product in an aqueous sodium hydroxide solution.

  • Repeat the oxidation with potassium permanganate as described in steps 2-4.

  • Work-up and Isolation: After the second oxidation and filtration of MnO₂, acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The desired 6-methyl-3,4-pyridinedicarboxylic acid should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-methyl-3,4-pyridinedicarboxylic acid.

Table 1: Reagent Stoichiometry for Precursor Synthesis

ReagentMolar RatioPurpose
3,4-Lutidine1Starting Material
Potassium Permanganate~6 (total)Oxidizing Agent
Sodium HydroxideAs neededTo dissolve intermediate
Hydrochloric AcidAs neededPrecipitation of product
Step 2: Synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

This protocol utilizes acetic anhydride as a dehydrating agent for the cyclization of the dicarboxylic acid precursor.[3]

Materials:

  • 6-Methyl-3,4-pyridinedicarboxylic acid

  • Acetic anhydride

  • Toluene (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methyl-3,4-pyridinedicarboxylic acid (1 equivalent).

  • Add an excess of acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 140°C) for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC (a suitable solvent system would be ethyl acetate/hexane) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess acetic anhydride under reduced pressure.

  • Purification: To the resulting residue, add anhydrous toluene and heat to dissolve.

  • Slowly add anhydrous hexane until the solution becomes cloudy.

  • Allow the solution to cool to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Collect the crystalline product by filtration, wash with a cold mixture of toluene/hexane, and dry under vacuum.

Table 2: Reagent Stoichiometry for Cyclization

ReagentMolar RatioPurpose
6-Methyl-3,4-pyridinedicarboxylic acid1Precursor
Acetic Anhydride5-10Dehydrating Agent/Solvent

Troubleshooting and FAQs

This section addresses potential issues that may arise during the synthesis and provides guidance on how to resolve them.

Troubleshooting_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization Low_Yield_S1 Low or No Yield of Dicarboxylic Acid Incomplete_Oxidation Incomplete Oxidation Low_Yield_S1->Incomplete_Oxidation Possible Cause Side_Reactions_S1 Side Reactions (e.g., decarboxylation) Low_Yield_S1->Side_Reactions_S1 Possible Cause Purification_Issues_S1 Purification Difficulties Low_Yield_S1->Purification_Issues_S1 Possible Cause End Successful Synthesis Incomplete_Oxidation->End Increase oxidant, prolong reaction time/temp Increase oxidant, prolong reaction time/temp Incomplete_Oxidation->Increase oxidant, prolong reaction time/temp Side_Reactions_S1->End Control temperature carefully Control temperature carefully Side_Reactions_S1->Control temperature carefully Purification_Issues_S1->End Recrystallize from different solvents Recrystallize from different solvents Purification_Issues_S1->Recrystallize from different solvents Low_Yield_S2 Low Yield of Furo[3,4-c]pyridine-3,4-dione Product_Decomposition Product Decomposition Low_Yield_S2->Product_Decomposition Possible Cause Incomplete_Reaction Incomplete Reaction Low_Yield_S2->Incomplete_Reaction Possible Cause Purification_Issues_S2 Purification Challenges Low_Yield_S2->Purification_Issues_S2 Possible Cause Product_Decomposition->End Use milder dehydrating agent (e.g., DCC), lower temp Use milder dehydrating agent (e.g., DCC), lower temp Product_Decomposition->Use milder dehydrating agent (e.g., DCC), lower temp Incomplete_Reaction->End Ensure anhydrous conditions, increase reaction time/temp Ensure anhydrous conditions, increase reaction time/temp Incomplete_Reaction->Ensure anhydrous conditions, increase reaction time/temp Purification_Issues_S2->End Column chromatography, alternative crystallization solvents Column chromatography, alternative crystallization solvents Purification_Issues_S2->Column chromatography, alternative crystallization solvents Start Experiment Start Start->Low_Yield_S1 Issue Start->Low_Yield_S2 Issue

Caption: Troubleshooting workflow for the synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione.

FAQs for Step 1: Synthesis of 6-Methyl-3,4-pyridinedicarboxylic acid
  • Q1: The oxidation reaction is very slow or incomplete. What can I do?

    • A1: Ensure that the potassium permanganate is of high purity and has not decomposed. You can increase the reaction temperature, but be cautious as this may also increase the rate of side reactions. Prolonging the reaction time is another option. The stoichiometry of the oxidant is critical; ensure you are using a sufficient excess.

  • Q2: I am getting a mixture of products, including mono-oxidized and over-oxidized compounds. How can I improve selectivity?

    • A2: Controlling the reaction temperature is crucial for selectivity. Adding the oxidant in small portions can help maintain a more consistent temperature. Stepwise oxidation, as suggested in the protocol, can also improve the yield of the desired dicarboxylic acid.

  • Q3: The product is difficult to precipitate from the aqueous solution. What are the possible reasons?

    • A3: Ensure that the pH of the solution is accurately adjusted to the isoelectric point of the dicarboxylic acid (typically around pH 3-4 for pyridinedicarboxylic acids). If the product is too soluble in water, you can try to salt it out by adding a saturated solution of sodium chloride before acidification. Alternatively, extraction with an organic solvent like ethyl acetate after acidification may be necessary.

FAQs for Step 2: Synthesis of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
  • Q1: The yield of the cyclization reaction is low. What are the common causes?

    • A1: The most common cause for low yield in anhydride formation is the presence of water. Ensure that your starting dicarboxylic acid is completely dry and that you are using anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere to prevent the ingress of atmospheric moisture. Incomplete reaction due to insufficient heating or reaction time can also be a factor.

  • Q2: The product appears dark or oily, and is difficult to crystallize. What should I do?

    • A2: A dark color may indicate decomposition. This can happen if the reaction is heated for too long or at too high a temperature. Try reducing the reaction time or temperature. If the product is oily, it may be impure. Attempting crystallization from a different solvent system might be effective. If crystallization fails, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane may be necessary.

  • Q3: I observe the formation of byproducts. What are they likely to be?

    • A3: If there are any nitrogen-containing nucleophiles present (e.g., from impurities in the starting material or solvent), you may form imides or amides. The anhydride itself can also be susceptible to nucleophilic attack. Ensure all your reagents and solvents are pure.

  • Q4: Can I use other dehydrating agents besides acetic anhydride?

    • A4: Yes, other dehydrating agents can be used. Thionyl chloride or oxalyl chloride are effective but may require more careful handling due to their reactivity and the generation of acidic byproducts. Dicyclohexylcarbodiimide (DCC) is another option, which works under milder conditions, but the dicyclohexylurea byproduct needs to be removed by filtration.

References

  • Organic Syntheses Procedure: 2,6-dimethylpyridine. Available from: [Link]

  • ChemSynthesis: 6-methyl-3,4-pyridinedicarboxylic acid. Available from: [Link]

  • Google Patents: Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Google Patents: Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • RSC Publishing: Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Available from: [Link]

  • ResearchGate: Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Available from: [Link]

  • ResearchGate: Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Available from: [Link]

  • Google Patents: Preparation method of 2, 6-pyridinedicarboxylic acid.
  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available from: [Link]

  • ACS Publications: Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Available from: [Link]

  • YouTube: Using Diels-Alder reactions in synthesis. Available from: [Link]

  • Google Patents: Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • ChemRxiv: Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available from: [Link]

  • ResearchGate: 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione. Available from: [Link]

  • Master Organic Chemistry: The Diels-Alder Reaction. Available from: [Link]

  • Organic Syntheses: Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Available from: [Link]

  • MDPI: Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available from: [Link]

  • YouTube: Cyclic Acetic Anhydride Formation. Available from: [Link]

  • Google Patents: Preparation method of 2, 6-pyridinedicarboxylic acid.
  • NIH: Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Available from: [Link]

  • PubMed: Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Available from: [Link]

  • FRONTIERS IN CHEMICAL SCIENCES: Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Available from: [Link]

  • Wikipedia: Pyridinedicarboxylic acid. Available from: [Link]

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Technical Support Center: Synthesis of Fused Pyridine Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fused pyridine heterocycles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these synthetic pathways. Fused pyridine scaffolds are central to numerous pharmaceuticals and functional materials, yet their synthesis can present significant challenges. This guide offers expert insights and practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing fused pyridine heterocycles?

The synthesis of fused pyridine heterocycles is often complicated by several factors. These include achieving high yields, controlling regioselectivity, the occurrence of side reactions, and the need for harsh reaction conditions.[1][2] Purification of the final products can also be challenging due to the presence of closely related byproducts and starting materials. Furthermore, the substrate scope of many classical methods can be limited, making it difficult to synthesize highly substituted or complex fused systems.[2]

Q2: How critical is the choice of catalyst in fused pyridine synthesis?

The catalyst is a pivotal component in the majority of fused pyridine syntheses. An inappropriate catalyst can lead to low conversion rates, the formation of undesired side products, or a complete lack of reactivity.[1] Modern synthetic approaches are increasingly moving away from harsh acid or base catalysts towards milder and more efficient systems like metal-organic frameworks, ionic liquids, and nanocatalysts.[1][3] The choice of catalyst can dramatically influence reaction times and yields in multicomponent reactions for pyridine synthesis.[4]

Q3: Can microwave-assisted synthesis improve my results?

Microwave irradiation has emerged as a powerful technique to overcome many challenges in fused pyridine synthesis. It often leads to a significant reduction in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods.[5][6] The rapid and uniform heating provided by microwaves can minimize the formation of side products.[7][8] However, the high cost of specialized microwave reactors can be a drawback.[7]

Q4: What are the key considerations for purifying fused pyridine heterocycles?

Purification of fused pyridine heterocycles often requires careful consideration of the compound's properties. Common techniques include column chromatography, recrystallization, and distillation. Due to the often-polar nature of these compounds, polar solvents are frequently required for chromatography, which can sometimes lead to issues with solubility and recovery. The presence of regioisomers or other closely related impurities may necessitate the use of high-performance liquid chromatography (HPLC) for effective separation. Careful monitoring of the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal point for workup and to devise an effective purification strategy.[9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific, widely used reactions in the synthesis of fused pyridine heterocycles.

Guide 1: Low Yield in Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for producing quinolines, a key fused pyridine system, by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] Low yields are a frequent and frustrating issue.

Problem: My Friedländer reaction is resulting in a very low yield of the desired quinoline product.

Possible Cause 1: Harsh Reaction Conditions

  • Explanation: Traditional Friedländer syntheses often employ high temperatures and strong acid or base catalysts. These conditions can lead to the degradation of starting materials and the desired product, as well as promote side reactions like self-condensation of the ketone (aldol condensation).[1]

  • Solution:

    • Lower the Reaction Temperature: If possible, attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress carefully using TLC.

    • Utilize a Milder Catalyst: Instead of strong acids (e.g., H₂SO₄) or bases (e.g., KOH), consider using milder catalysts. Lewis acids like ZnCl₂ or FeCl₃, or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) can be effective alternatives.[10] Recent literature also highlights the use of more advanced catalytic systems like ionic liquids or nanocatalysts.[1]

Possible Cause 2: Inappropriate Solvent

  • Explanation: The reaction medium significantly impacts the efficiency of the Friedländer synthesis.[1] A solvent that does not adequately dissolve the reactants or is not compatible with the chosen catalyst can hinder the reaction.

  • Solution:

    • Solvent Screening: Perform small-scale trials with a variety of solvents. Commonly used solvents include ethanol, methanol, DMF, and toluene. For base-catalyzed reactions, an alcoholic solvent is often preferred.

    • Consider Solvent-Free Conditions: In some cases, heating the neat reactants can provide good results, although this may require higher temperatures.

Possible Cause 3: Competing Side Reactions

  • Explanation: The primary side reaction is often the self-condensation of the carbonyl compound with the α-methylene group. The Schiff base formation between the 2-aminoaryl carbonyl and another molecule of itself can also occur.

  • Solution:

    • Control Stoichiometry: Carefully control the molar ratio of the reactants. Using a slight excess of the α-methylene carbonyl compound can sometimes favor the desired reaction.

    • Stepwise Approach: Consider a two-step procedure. First, perform the aldol condensation between the 2-aminoaryl carbonyl and the α-methylene compound under milder conditions. Then, in a separate step, induce the cyclization and dehydration to form the quinoline ring.

Experimental Protocol: Mild, P-TsOH-Catalyzed Friedländer Synthesis

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).

  • Add toluene (10 mL) as the solvent.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the removal of water.

  • Continue refluxing for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Friedländer Synthesis

start Low Yield in Friedländer Synthesis cond1 Harsh Reaction Conditions? start->cond1 sol1 Lower Temperature Use Milder Catalyst (e.g., p-TsOH) cond1->sol1 Yes cond2 Inappropriate Solvent? cond1->cond2 No end Improved Yield sol1->end sol2 Solvent Screening Consider Solvent-Free cond2->sol2 Yes cond3 Side Reactions Prevalent? cond2->cond3 No sol2->end sol3 Adjust Stoichiometry Consider Stepwise Approach cond3->sol3 Yes cond3->end No sol3->end

Caption: Troubleshooting workflow for low yields in Friedländer synthesis.

Guide 2: Side Reactions in the Chichibabin Reaction

The Chichibabin reaction is a classical method for the amination of pyridine and its derivatives using sodium amide to produce 2-aminopyridines.[11] While effective, it can be plagued by side reactions.

Problem: My Chichibabin reaction is producing significant amounts of byproducts, primarily the 4-amino isomer and dimerization products.

Possible Cause 1: High Reaction Temperature

  • Explanation: The traditional Chichibabin reaction is often carried out at high temperatures in solvents like toluene or xylene.[12] These conditions can promote the formation of the thermodynamically more stable 4-aminopyridine isomer and can also lead to dimerization of the pyridine ring.[11]

  • Solution:

    • Lower Temperature Protocol: If your substrate is sufficiently activated, consider performing the reaction in liquid ammonia at a lower temperature (-33 °C). This often improves the selectivity for the 2-amino product.[13]

    • Careful Temperature Control: If using a high-boiling solvent, maintain the temperature at the lowest point that still allows for a reasonable reaction rate. Use an oil bath with a temperature controller for precise heating.

Possible Cause 2: Impure Sodium Amide

  • Explanation: Sodium amide is a highly reactive reagent that can degrade upon exposure to air and moisture. Impurities can catalyze side reactions.

  • Solution:

    • Use Freshly Opened Reagent: Whenever possible, use sodium amide from a freshly opened container.

    • Check for Purity: The color of sodium amide can be an indicator of its purity. Fresh, high-purity sodium amide is typically white or light gray. A yellow or brown coloration may indicate decomposition.

    • In-situ Preparation: For highly sensitive reactions, consider preparing sodium amide in situ from sodium metal and liquid ammonia.

Possible Cause 3: Substrate Reactivity

  • Explanation: The electronic properties of the substituents on the pyridine ring can influence the regioselectivity of the amination. Electron-withdrawing groups can activate the 4-position, leading to a mixture of isomers.

  • Solution:

    • Protecting Groups: If a functional group is interfering with the desired regioselectivity, consider protecting it before the Chichibabin reaction.

    • Alternative Amination Methods: If regioselectivity remains a persistent issue, explore alternative amination strategies. For example, a nucleophilic aromatic substitution (SNAr) on a 2-halopyridine can provide unambiguous regiocontrol.

Experimental Protocol: Chichibabin Reaction in Toluene

  • Caution: This reaction should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Sodium amide is highly reactive.

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

  • Carefully add sodium amide (1.5 eq.) to the toluene with stirring.

  • Heat the suspension to reflux.

  • Slowly add a solution of the pyridine derivative (1.0 eq.) in dry toluene to the refluxing mixture over 30 minutes.

  • Continue to heat at reflux for 4-8 hours. The reaction progress can be monitored by the evolution of hydrogen gas (use a bubbler) and the formation of a colored intermediate.[11]

  • After the reaction is complete (as indicated by TLC or cessation of gas evolution), cool the mixture to room temperature.

  • Quenching: Very cautiously add water dropwise to the reaction mixture to quench the unreacted sodium amide. This is a highly exothermic process. Alternatively, slowly add ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Decision Tree for Chichibabin Reaction Optimization

start Poor Selectivity in Chichibabin Reaction cond1 High Temperature Protocol? start->cond1 sol1 Switch to Liquid Ammonia Protocol Lower and Control Temperature cond1->sol1 Yes cond2 Purity of NaNH2? cond1->cond2 No end Improved Selectivity sol1->end sol2 Use Fresh Reagent In-situ Preparation cond2->sol2 Questionable cond3 Substrate Electronics? cond2->cond3 High sol2->end sol3 Use Protecting Groups Consider Alternative Amination (e.g., SNAr) cond3->sol3 Unfavorable cond3->end Favorable sol3->end

Caption: Decision tree for optimizing Chichibabin reaction selectivity.

Data Summary

Table 1: Comparison of Catalysts for Friedländer Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages
KOH/NaOHReflux in EthanolInexpensive, readily availableHarsh conditions, potential for side reactions
p-TsOHReflux in Toluene with Dean-StarkMilder conditions, good yieldsMay not be effective for all substrates
ZnCl₂150-220 °C, neatEffective for less reactive substratesHigh temperatures required
Ionic Liquids80-120 °CGreen solvent, often recyclableHigher cost
NanocatalystsVariesHigh efficiency, mild conditions, recyclableCatalyst preparation can be complex

Table 2: Common Solvents for Fused Pyridine Synthesis

SolventBoiling Point (°C)PolarityCommon ApplicationsNotes
Ethanol78Polar ProticFriedländer, HantzschGood for dissolving many starting materials
Toluene111NonpolarFriedländer, ChichibabinAllows for azeotropic removal of water
DMF153Polar AproticSNAr reactionsHigh boiling point, can be difficult to remove
Acetonitrile82Polar AproticMetal-catalyzed reactionsGood coordinating solvent
Liquid Ammonia-33Polar ProticChichibabinRequires specialized low-temperature setup

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.
  • Recent green synthesis of pyridines and their fused systems catalyzed by nanoc
  • Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides. Organic Chemistry Frontiers.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Chichibabin reaction. Wikipedia.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
  • Transition‐Metal‐Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. Asian Journal of Organic Chemistry.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Pros (+) and cons (-) of the microwave-assisted synthesis.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Chichibabin reaction. Grokipedia.
  • A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. Organic Letters.
  • Concerning the mechanism of the Friedländer quinoline synthesis.
  • The Chichibabin amination reaction.
  • Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation.
  • Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach.
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.
  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives.
  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applic
  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research.
  • NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4. YouTube.
  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry.
  • Chichibabin pyridine synthesis. Wikipedia.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. SlideShare.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
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Technical Support Center: Troubleshooting Solubility Issues with 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in various experimental assays. Here, we address common issues with in-depth explanations and provide validated protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in my aqueous assay buffer. What is causing this?

A1: The precipitation of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in aqueous solutions is a common issue stemming from its chemical structure. The molecule, with a molecular formula of C8H7NO3, possesses a fused heterocyclic ring system that contributes to its relatively low aqueous solubility.[1][2] While the exact solubility data in various buffers is not extensively published, its structural analogs, furo[3,4-c]pyridine-dione derivatives, are known to have limited solubility in water.[3][4] This is a classic challenge with many organic small molecules in drug discovery, often categorized as "brick-dust" molecules, which have high melting points and strong crystal lattice energy, or "grease-ball" molecules with high lipophilicity.[5]

The introduction of a concentrated stock solution of the compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), into an aqueous buffer can cause it to crash out of solution if the final concentration of the organic solvent is insufficient to maintain its solubility.

Q2: What is the recommended solvent for preparing a stock solution of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione?

A2: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for most non-polar to moderately polar small molecules.[6] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[7] When preparing your stock, aim for a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay, thereby reducing potential solvent-induced artifacts.

It is critical to note: While DMSO is widely used, it can influence the activity of some enzymes and protein interactions, even at low concentrations.[6][8][9] Therefore, it is imperative to include appropriate vehicle controls (assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: My compound is precipitating even with the use of a DMSO stock. How can I improve its solubility in my final assay medium?

A3: If you are still observing precipitation after dilution from a DMSO stock, several strategies can be employed to enhance the solubility of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in your aqueous assay buffer. These methods focus on altering the solvent environment to be more favorable for the compound.

Troubleshooting Workflow for Solubility Enhancement

Solubility_Workflow start Precipitation Observed stock_check Verify Stock Solution Integrity (No precipitation in stock?) start->stock_check co_solvent Introduce a Co-solvent stock_check->co_solvent Stock is clear failure Consult Formulation Specialist stock_check->failure Precipitation in stock cyclodextrin Utilize Cyclodextrins co_solvent->cyclodextrin Precipitation persists success Compound Solubilized co_solvent->success Solubilized surfactant Add a Surfactant cyclodextrin->surfactant Precipitation persists cyclodextrin->success Solubilized ph_adjust pH Adjustment surfactant->ph_adjust Precipitation persists surfactant->success Solubilized ph_adjust->success Solubilized ph_adjust->failure Precipitation persists

Caption: A stepwise troubleshooting guide for addressing compound precipitation in assays.

In-Depth Troubleshooting Guides

Guide 1: Co-solvent Optimization

The principle behind using co-solvents is to reduce the overall polarity of the aqueous buffer, thereby increasing the solubility of a lipophilic compound.[10]

Recommended Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%Standard choice, but be mindful of protein destabilization at higher concentrations.[6][8]
Ethanol1-5%Can be effective, but volatility may be a concern in long incubations.
Propylene Glycol1-10%A good alternative to DMSO with generally lower toxicity.[11]
Polyethylene Glycol 400 (PEG 400)1-10%Often used in formulation to improve solubility.

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in 100% DMSO (e.g., 50 mM).

  • Create a series of assay buffers containing different final concentrations of your chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Spike the compound stock into each buffer to achieve the desired final assay concentration.

  • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1 hour) at the assay temperature.

  • Include a vehicle control for each co-solvent concentration to assess its impact on the assay readout.

Guide 2: Utilizing Cyclodextrins for Inclusion Complex Formation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, effectively increasing their aqueous solubility.[12] For compounds like 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, which has a rigid, somewhat planar structure, cyclodextrins can be particularly effective.

Recommended Cyclodextrins:

CyclodextrinTypical ConcentrationNotes
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)Highly soluble in water and generally well-tolerated in biological assays.[13]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10% (w/v)Carries a negative charge, which can further enhance solubility.[7]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare a solution of the cyclodextrin in your aqueous assay buffer (e.g., 10% w/v HP-β-CD).

  • Prepare a concentrated stock of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in DMSO.

  • Add the DMSO stock to the cyclodextrin-containing buffer while vortexing to facilitate the formation of the inclusion complex.

  • Allow the solution to equilibrate for at least 30 minutes before further dilution into the final assay plate.

Guide 3: The Role of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds. This is a common strategy in drug formulation.[14] However, caution is advised as surfactants can denature proteins at higher concentrations.

Recommended Surfactants (use at low concentrations):

SurfactantTypical Concentration (w/v)Critical Micelle Concentration (CMC)
Tween® 20 (Polysorbate 20)0.01 - 0.1%~0.006%
Triton™ X-1000.01 - 0.1%~0.015%

Experimental Protocol: Surfactant-Assisted Solubilization

  • Prepare your assay buffer containing the desired concentration of the surfactant. It is recommended to stay just above the CMC.

  • Add your DMSO stock of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione to this buffer.

  • Gently mix to allow for micellar encapsulation. Avoid vigorous vortexing which can cause foaming.

Guide 4: pH Modification

The solubility of a compound can be significantly influenced by its ionization state. The structure of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione contains a pyridine ring, which is basic, and a dione moiety which could have acidic protons. Determining the pKa of the molecule would be beneficial. If the compound has an ionizable group, adjusting the pH of the assay buffer away from its pKa can increase its solubility.

Workflow for pH Optimization

pH_Optimization start Determine pKa of the compound acidic_pka Compound is acidic start->acidic_pka basic_pka Compound is basic start->basic_pka increase_ph Increase buffer pH > pKa acidic_pka->increase_ph decrease_ph Decrease buffer pH < pKa basic_pka->decrease_ph test_solubility Test solubility at new pH increase_ph->test_solubility decrease_ph->test_solubility check_assay Verify assay performance at new pH test_solubility->check_assay success Solubility and assay performance are optimal check_assay->success

Sources

Technical Support Center: Refining Purification Protocols for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this polar, heterocyclic dione. The following content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Introduction to Purification Challenges

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a polar molecule with multiple heteroatoms, making it susceptible to a range of purification challenges. Its dione functionality can be sensitive to certain conditions, and its polarity can lead to issues with common chromatographic techniques. This guide will address these issues in a practical, question-and-answer format.

A plausible synthetic route to this class of compounds involves the reaction of a β-ketoester with an enamine to form the pyridinone ring, followed by cyclization to create the fused furo-dione system. Potential impurities could therefore include unreacted starting materials, intermediates from incomplete cyclization, isomers, and degradation products arising from hydrolysis or decarboxylation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the purification of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione.

Recrystallization Issues

Q1: My compound will not crystallize from any single solvent I've tried. What should I do?

A1: This is a common issue with polar molecules. When a single solvent fails, a binary (two-component) solvent system is often the solution. The principle is to use one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").

  • Rationale: By dissolving your crude product in a minimal amount of the hot "good" solvent and then slowly adding the "bad" solvent until the solution becomes slightly turbid (cloudy), you can induce crystallization upon slow cooling. This controlled precipitation allows for the formation of a pure crystal lattice, excluding impurities.

  • Recommended Solvent Pairs: For a polar compound like 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, consider pairs such as:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.

  • Troubleshooting Steps:

    • Reduce the rate of cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling.

    • Use more solvent: The concentration of the solute may be too high. Add a small amount of the "good" solvent to the hot solution to ensure it is not overly saturated.

    • Change the solvent system: Select a solvent or solvent pair with a lower boiling point.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the solution: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.

Q3: After recrystallization, my product's purity is still low, and the yield is poor. What are the likely causes?

A3: This can be due to several factors related to the choice of solvent and the procedure.

  • Poor Impurity Rejection: The chosen solvent may not be effectively discriminating between your product and the impurities. If the impurities have similar solubility to your product, recrystallization will be less effective. In this case, chromatography is a better option.

  • Co-precipitation: If the "bad" solvent is added too quickly or the solution is cooled too rapidly, impurities can become trapped in the forming crystals.

  • Product Loss: Your compound may have significant solubility in the cold solvent, leading to loss in the mother liquor. To mitigate this, ensure the solution is thoroughly cooled in an ice bath before filtration.

Chromatography Hurdles

Q4: My compound streaks badly on the TLC plate and the column, leading to poor separation. Why is this happening and how can I fix it?

A4: Streaking is a common problem with polar, nitrogen-containing compounds on silica gel. It is often caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.

  • Solutions:

    • Add a basic modifier to the eluent: Incorporating a small amount of a base like triethylamine (TEA) or pyridine (typically 0.1-1%) into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Use a less acidic stationary phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

    • Employ a different chromatography mode: Reversed-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate, can be very effective for polar compounds.

Q5: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my alternatives?

A5: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The dione functionality in your molecule may be susceptible to hydrolysis if there is water present in the solvents.

  • Confirmation of Decomposition:

    • 2D TLC: Spot your crude mixture on a TLC plate and run it in a suitable solvent system. After the first run, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spots will move diagonally. If it is decomposing, you will see new spots appearing along the second dimension.

  • Alternative Purification Strategies:

    • Deactivated Silica Gel: Flush the silica gel column with your eluent containing 1% triethylamine before loading your sample. This will "deactivate" the acidic sites.

    • Alternative Stationary Phases: As mentioned before, neutral or basic alumina can be a good alternative. For very polar compounds, diatomaceous earth (Celite) can be used for filtration, though it offers limited separation power.

    • Reversed-Phase Chromatography: This is often the best choice for polar, potentially unstable compounds as the stationary phase is non-polar and less likely to cause degradation.

Detailed Experimental Protocols

Protocol 1: Recrystallization using a Binary Solvent System (Ethanol/Water)
  • Dissolution: Place the crude 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of additional hot ethanol and perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until a faint, persistent cloudiness is observed. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5% triethylamine to the solvent system to prevent streaking. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (without the added triethylamine initially).

  • Deactivation: Flush the packed column with 2-3 column volumes of the eluent containing 1% triethylamine.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Elute the column with the mobile phase containing 0.5% triethylamine. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/Solvent SystemRationale
RecrystallizationEthanol/Water, Methanol/Water, Acetone/HexaneGood for polar compounds, allows for controlled precipitation.
Normal-Phase ChromatographyEthyl Acetate/Hexanes with 0.5% TriethylamineThe base deactivates the acidic silica gel, preventing streaking and potential degradation.
Reversed-Phase ChromatographyAcetonitrile/Water with 0.1% Formic Acid or Ammonium AcetateEffective for polar compounds, less likely to cause degradation than normal-phase silica.

Visualizations

Troubleshooting Logic for Purification Method Selection

Purification_Troubleshooting start Crude Product (6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione) is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil/Gum) recrystallization_success Successful? Purity & Yield OK? try_recrystallization->recrystallization_success oiling_out Oiling Out? try_recrystallization->oiling_out low_purity Low Purity/Yield? try_recrystallization->low_purity pure_product Pure Product recrystallization_success->pure_product Yes recrystallization_success->chromatography No adjust_recrystallization Adjust Recrystallization: - Slower cooling - More solvent - Different solvent oiling_out->adjust_recrystallization Yes adjust_recrystallization->try_recrystallization low_purity->chromatography Yes

Caption: Decision tree for selecting an initial purification strategy.

Workflow for Flash Column Chromatography with Deactivation

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Chromatography tlc 1. TLC Analysis (e.g., EtOAc/Hexanes + 0.5% TEA) pack_column 2. Pack Column (Silica Gel) tlc->pack_column deactivate 3. Deactivate Column (Flush with Eluent + 1% TEA) pack_column->deactivate load_sample 4. Dry Load Sample deactivate->load_sample elute 5. Elute with Mobile Phase (+ 0.5% TEA) load_sample->elute collect_fractions 6. Collect Fractions elute->collect_fractions monitor_tlc 7. Monitor by TLC collect_fractions->monitor_tlc combine_pure 8. Combine Pure Fractions monitor_tlc->combine_pure evaporate 9. Evaporate Solvent combine_pure->evaporate final_product 10. Pure Product evaporate->final_product

Technical Support Center: Addressing Inconsistencies in Biological Assay Results for Pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinone-based compounds. This resource is designed to provide expert guidance on troubleshooting common inconsistencies encountered in biological assays involving this important class of molecules. As a Senior Application Scientist, my goal is to not only provide step-by-step solutions but also to explain the underlying scientific principles to empower you to design robust and reproducible experiments.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may be facing in the lab.

High Variability Between Replicate Wells

Question: I'm observing significant variability in the readouts between my replicate wells treated with the same concentration of a pyridinone compound. What could be the cause, and how can I fix it?

Answer: High variability is a common issue in cell-based assays and can stem from several factors.[1][2] When working with pyridinones, their specific physicochemical properties can exacerbate these issues.

Potential Causes & Solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[3] Moving a 96-well plate too quickly after seeding can cause cells to accumulate at the edges of the wells, leading to what is often called an "edge effect".[3] This results in varied cell densities and, consequently, different responses to your pyridinone compound.

    • Protocol:

      • Ensure your cells are in a single-cell suspension before plating.

      • After plating, let the plate sit at room temperature in the biosafety cabinet for 15-20 minutes to allow the cells to settle before moving to the incubator.[3]

      • When moving the plate, do so slowly and carefully to avoid disturbing the cell distribution.

  • Compound Precipitation: Pyridinone derivatives can have limited aqueous solubility.[4][5] If your compound precipitates out of solution upon dilution into aqueous assay media, you will have inconsistent concentrations across your wells.

    • Troubleshooting Steps:

      • Visual Inspection: Before adding your compound to the cells, visually inspect the diluted compound solution under a microscope. Look for any signs of precipitation.

      • Solubility Test: Perform a simple solubility test by preparing your highest concentration of the pyridinone in the final assay medium and incubating it for the duration of your experiment. Check for precipitation at the end of the incubation period.

      • Optimize Solvent Concentration: If you are using a DMSO stock, ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that is non-toxic to your cells (typically <0.5%).

  • Inconsistent Pipetting: Small volumes are notoriously difficult to pipette accurately. Errors in pipetting can lead to significant differences in the final compound concentration in each well.

    • Best Practices:

      • Use calibrated pipettes and proper pipetting technique.

      • For serial dilutions, ensure thorough mixing between each dilution step.

      • Consider using a multi-channel pipette for adding reagents to minimize well-to-well variation.

Poor or Non-Sigmoidal Dose-Response Curves

Question: My dose-response curves for my pyridinone compound are flat, have a very shallow slope, or are otherwise not sigmoidal. What's going on?

Answer: A well-defined sigmoidal dose-response curve is critical for accurately determining parameters like IC50 or EC50.[6] Deviations from this shape can indicate a variety of issues, from problems with the compound itself to the assay design.

Potential Causes & Solutions:

  • Inappropriate Concentration Range: You may be testing a concentration range that is too narrow or completely outside of the active range of your compound.[7]

    • Solution: Perform a wide-range, preliminary dose-finding experiment. Start with a high concentration (e.g., 100 µM) and perform serial dilutions over several orders of magnitude (e.g., 10-point, 3-fold dilutions). This will help you identify the appropriate concentration range for subsequent, more detailed experiments.[8]

  • Compound Instability: Pyridinones, like many small molecules, can be unstable in aqueous solutions over time. If your compound is degrading during the course of the assay, you will not see a consistent dose-dependent effect.

    • Troubleshooting:

      • Assess the stability of your pyridinone in your assay medium over the time course of your experiment using methods like HPLC or LC-MS.

      • If instability is an issue, consider shorter incubation times or using fresh dilutions of your compound.

  • Assay Interference: The pyridinone itself may be interfering with the assay readout, leading to a distorted dose-response curve. This is particularly relevant for fluorescence-based assays.[9][10]

    • Actionable Steps:

      • Run a "compound-only" control where you add the pyridinone to the assay medium without cells to check for background signal.

      • If using a fluorescence-based assay, measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay.[11][12]

Discrepancies Between Different Assay Readouts

Question: I'm getting conflicting results for my pyridinone's activity when I use different assay methods (e.g., an MTT assay vs. a fluorescence-based viability assay). Why is this happening?

Answer: Different assays measure different biological endpoints. Discrepancies often arise from the specific mechanism of action of your compound or its interference with a particular assay technology.

Potential Causes & Solutions:

  • Interference with Assay Chemistry:

    • MTT Assay: The MTT assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases.[13][14] If your pyridinone compound has redox activity, it could directly reduce the MTT reagent, leading to a false-positive signal (appearing less toxic) or interfere with the cellular machinery responsible for MTT reduction.

    • Fluorescence Assays: Many pyridinone scaffolds are fluorescent.[9] This intrinsic fluorescence can interfere with fluorescence-based assays, leading to artificially high or low signals depending on the assay design.[11][12]

    • Validation Protocol:

      • Assay-Specific Controls: Always run controls with your pyridinone compound in the absence of cells to check for direct effects on the assay reagents.

      • Orthogonal Assays: Use a second, mechanistically different assay to confirm your results. For example, if you see activity in an MTT assay, try confirming it with a luminescence-based ATP assay, which is generally less susceptible to compound interference.[15]

  • Different Biological Readouts:

    • An MTT assay measures metabolic activity, while a membrane integrity assay (like a dye exclusion assay) measures cell death. A compound could inhibit metabolic activity without immediately causing cell death, leading to different results depending on the assay and the time point.

    • Recommendation: Choose an assay that is most relevant to the biological question you are asking. If you are interested in cell death, a direct measure of membrane integrity or apoptosis may be more appropriate than a metabolic assay.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyridinones to consider when designing biological assays?

A1: Pyridinones are a diverse class of compounds, but some general properties are important to keep in mind:[16]

  • Solubility: Many pyridinone derivatives have poor aqueous solubility.[4][5] It is crucial to determine the solubility of your specific compound in your assay medium to avoid precipitation.

  • Lipophilicity: This property will affect the compound's ability to cross cell membranes and can influence its off-target effects.

  • Metal Chelation: The hydroxypyridinone motif is a known metal chelator, particularly for iron.[17][18][19] This can be the intended mechanism of action, but it can also lead to off-target effects by sequestering essential metal ions from the cell culture medium or from metalloenzymes.[20] Be aware of the metal content of your media and consider if chelation could be contributing to your observed biological effects.

  • Fluorescence: As mentioned, many pyridinone scaffolds are inherently fluorescent.[9] This is a critical consideration when selecting assay technologies.

Q2: How can I minimize pyridinone precipitation in my cell-based assays?

A2: Minimizing precipitation is key to obtaining reliable data.[21]

  • Know Your Solubility Limit: Determine the maximum soluble concentration of your pyridinone in your final assay medium.

  • Optimize Your Stock Solvent: While DMSO is a common solvent, for some pyridinones, other solvents like DMF may be more suitable.[22]

  • Control the Final Solvent Concentration: Keep the final concentration of your organic solvent as low as possible (ideally <0.5% for DMSO) and consistent across all wells.

  • Use a "Pre-dilution" Step: When diluting your stock solution into the aqueous assay buffer, do so in a stepwise manner with vigorous mixing to avoid shocking the compound out of solution.

  • Consider Formulation Strategies: For in vivo studies or particularly challenging compounds, formulation strategies such as the use of cyclodextrins may be necessary to improve solubility.

Q3: Are there known off-target effects of pyridinones I should be aware of?

A3: While some pyridinones are designed to be highly specific, the scaffold can interact with various biological targets.[23][24]

  • Kinase Inhibition: The pyridinone scaffold is a common feature in many kinase inhibitors. Be aware that your compound could have off-target kinase activity.

  • hERG Channel Inhibition: Like many small molecules, pyridinones have the potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity.

  • Metal Chelation: As discussed, the chelation of metal ions can lead to a variety of cellular effects that may be independent of your intended target.[17][18][20]

Q4: What are the best practices for storing and handling pyridinone compounds?

A4: Proper storage is essential to maintain the integrity of your compounds.[25][26]

  • Solid Compounds: Store solid pyridinone compounds in a cool, dark, and dry place, preferably in a desiccator.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO at a high concentration (e.g., 10-50 mM). Aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Aqueous Solutions: Pyridinones in aqueous solutions are generally less stable. Prepare fresh dilutions from your frozen stock for each experiment.

Experimental Protocols & Workflows

Standard MTT Assay Protocol

This protocol is a standard method for assessing cell viability based on metabolic activity.[13][14][27][28][29]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your pyridinone compound. Include appropriate controls (vehicle control, positive control for cell death). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

Fluorescence-Based Viability Assay (Calcein-AM)

This assay measures the enzymatic activity of live cells.[30]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Reagent Preparation: Prepare the Calcein-AM working solution according to the manufacturer's instructions.

  • Reagent Addition: Add the Calcein-AM working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Readout: Measure fluorescence at an excitation of ~490 nm and an emission of ~520 nm.

Visualizations

General Troubleshooting Workflow

G start Inconsistent Results Observed check_variability High Variability Between Replicates? start->check_variability check_curve Poor Dose-Response Curve? check_variability->check_curve No troubleshoot_variability Investigate: - Cell Seeding - Compound Precipitation - Pipetting Technique check_variability->troubleshoot_variability Yes check_readout Discrepant Assay Readouts? check_curve->check_readout No troubleshoot_curve Investigate: - Concentration Range - Compound Stability - Assay Interference check_curve->troubleshoot_curve Yes troubleshoot_readout Investigate: - Assay Interference - Different Biological Endpoints check_readout->troubleshoot_readout Yes solution Implement Solutions & Re-run Assay check_readout->solution No troubleshoot_variability->solution troubleshoot_curve->solution troubleshoot_readout->solution

Caption: A general workflow for troubleshooting inconsistent assay results.

Impact of Pyridinone Properties on Assay Readouts

G pyridinone Pyridinone Properties solubility Poor Aqueous Solubility pyridinone->solubility fluorescence Intrinsic Fluorescence pyridinone->fluorescence chelation Metal Chelation pyridinone->chelation precipitation Compound Precipitation solubility->precipitation interference Fluorescence Interference fluorescence->interference off_target Off-Target Effects chelation->off_target

Caption: Physicochemical properties of pyridinones and their potential impact on biological assays.

Sample Cell-Based Assay Workflow

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with Pyridinone Dilutions adhere->treat incubate Incubate (24-72h) treat->incubate add_reagent Add Assay Reagent incubate->add_reagent read Read Plate add_reagent->read end End read->end

Caption: A typical workflow for a cell-based assay with a pyridinone compound.

References

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 15(10), 1246-1257.
  • Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(3), 163-170.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Cytotoxicity (%) dose-response curves of increasing concentrations for... [Image]. [Link]

  • Gama, S., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3249.
  • Karia, D., et al. (2018).
  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Wicht, K. J., et al. (2014). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Journal of Medicinal Chemistry, 57(11), 4579-4597.
  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). Fluorescence Polarization Assays in Small Molecule Screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 4(5), 329-336.
  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(5), 551-560.
  • ResearchGate. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. [Link]

  • Bretz, F., & Pinheiro, J. C. (2013). Optimal experimental designs for dose–response studies with continuous endpoints. Statistics in Biopharmaceutical Research, 5(3), 214-226.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • ResearchGate. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. [Link]

  • Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • MDPI. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. [Link]

  • PubMed. (2018). Interference with Fluorescence and Absorbance. [Link]

  • European Medicines Agency. (2011). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]

  • ResearchGate. (2013). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • US Food and Drug Administration. (2015). Assay validation and reproducibility considerations for biomarkers used in drug development. [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. [Link]

  • Lazo, J. S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 18(4), 397-410.
  • PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. [Link]

  • Levasseur, L. M., et al. (1998). A Mechanistic, Predictive Model of Dose-Response Curves for Cell Cycle Phase-specific and -nonspecific Drugs. Cancer Research, 58(24), 5749-5761.
  • PubMed. (1995). Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity. [Link]

  • ResearchGate. (n.d.). Dose-response curves of all tested compounds in cytotoxicity assay. 8... [Image]. [Link]

  • PubMed. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? [Forum post]. [Link]

  • The Royal Society of Chemistry. (n.d.). Chapter 2: Considerations Related to Small-molecule Screening Collections. In High-Throughput Screening in Drug Discovery. [Link]

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Sources

Technical Support Center: Enhancing Selectivity in 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced chemistry of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving selective functionalization of this privileged heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your research.

Introduction to the Scaffold

The 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione core represents a confluence of functionalities: a pyridine ring, a lactone, and a lactam. This intricate arrangement, while offering diverse opportunities for molecular design, presents significant challenges in controlling reaction selectivity. The inherent electronic properties of the pyridine ring, coupled with the reactivity of the dione system, can lead to a variety of isomeric products and unexpected side reactions. This guide will help you troubleshoot these issues and steer your reactions toward the desired selective outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Regioselectivity in Pyridine Ring Functionalization

Question 1: My electrophilic aromatic substitution on the pyridine ring of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is giving me a mixture of isomers. How can I improve selectivity for a specific position?

Answer:

This is a common challenge stemming from the electronic nature of the pyridine ring, which is generally deactivated towards electrophilic aromatic substitution (SEAr)[1]. The nitrogen atom's electron-withdrawing effect makes the ring less nucleophilic than benzene, and under acidic conditions, the pyridine nitrogen is often protonated, further deactivating the ring[1]. When substitution does occur, it typically favors the C-3 (meta) position relative to the nitrogen, as the intermediates for C-2 (ortho) and C-4 (para) attack are significantly destabilized by placing a positive charge adjacent to the electron-deficient nitrogen[1].

The 6-methyl group on your scaffold is an electron-donating group, which can influence the regioselectivity. However, its directing effect might not be strong enough to overcome the inherent preference for meta-substitution.

Troubleshooting Strategies:

  • Leverage Steric Hindrance: The position of the methyl group at C-6 can sterically hinder attack at the adjacent C-5 and C-7 (if not part of the fused ring) positions. Consider this when predicting the most likely substitution patterns.

  • Utilize a Directing Group: If you require substitution at a specific position, consider introducing a directing group. For example, installing a strong electron-donating group like an amino group at the 2-position can direct electrophiles to the C-5 position[2]. This directing group can potentially be removed in a subsequent step.

  • Employ Transition-Metal Catalysis: Non-directed C-H activation using transition-metal catalysts has emerged as a powerful tool for pyridine functionalization. Iridium-catalyzed borylation, for instance, can provide access to pyridinyl boronates that serve as versatile intermediates for further cross-coupling reactions[2]. The regioselectivity in these reactions is often governed by a combination of steric and electronic factors[2].

  • Temporary Dearomatization: A more advanced strategy involves the temporary dearomatization of the pyridine ring to generate an electron-rich intermediate. This intermediate can then react with an electrophile at a specific position, followed by rearomatization to yield the desired substituted pyridine[3].

Question 2: I am attempting a nucleophilic aromatic substitution (SNAr) on a halo-derivative of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, but the reaction is sluggish and non-selective. What can I do?

Answer:

Nucleophilic aromatic substitution on pyridines is generally more facile than on benzene rings due to the electron-deficient nature of the pyridine. Attack is favored at the C-2 and C-4 positions because the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom[4].

Troubleshooting Strategies:

  • Choice of Leaving Group: Ensure you have a good leaving group (e.g., -Cl, -Br, -NO2) at the desired position of substitution. The nitro group can be an excellent leaving group in nucleophilic aromatic substitutions on pyridines[5].

  • Activating Groups: The presence of electron-withdrawing groups on the pyridine ring will further facilitate nucleophilic attack[4]. While your scaffold has a dione moiety, its electron-withdrawing effect might be attenuated.

  • Reaction Conditions: SNAr reactions often require elevated temperatures. Microwave irradiation can sometimes be used to accelerate these reactions.

  • Consider the Nucleophile: Highly reactive nucleophiles will favor the reaction. However, be mindful of potential side reactions with the dione functionality.

Chemoselectivity: Pyridine Ring vs. Dione Moiety

Question 3: I want to perform a reaction at the active methylene group (C-1 position) of the dione, but I am getting undesired reactions on the pyridine ring. How can I achieve chemoselectivity?

Answer:

The C-1 position of the 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is an active methylene group, flanked by two carbonyls, making it susceptible to deprotonation and subsequent reaction with electrophiles. The challenge lies in preventing concomitant reaction on the pyridine ring, especially under basic or strongly nucleophilic conditions.

Troubleshooting Strategies:

  • Choice of Base and Reaction Temperature: Use a non-nucleophilic base of appropriate strength to selectively deprotonate the active methylene group. Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperatures are often effective. Careful control of stoichiometry is also crucial.

  • Protecting Groups: If the pyridine nitrogen is interfering with the desired reaction, consider its temporary protection. For instance, formation of an N-oxide can alter the reactivity of the pyridine ring.

  • Reaction with Aldehydes (Knoevenagel Condensation): Condensation reactions with aldehydes at the active methylene position are common for similar heterocyclic systems[6]. These reactions are often catalyzed by a weak base like pyridine or piperidine.

Experimental Protocol: Knoevenagel Condensation at the Active Methylene Position (General Procedure)

  • Materials:

    • 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

    • Aldehyde of choice

    • Piperidine or pyridine (catalytic amount)

    • Anhydrous solvent (e.g., ethanol, toluene)

  • Procedure:

    • Dissolve the 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione and the aldehyde in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of piperidine or pyridine to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Controlling Stereoselectivity

Question 4: I am performing a reaction that creates a new chiral center in my 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione derivative, but I am obtaining a racemic mixture. How can I induce stereoselectivity?

Answer:

Achieving stereoselectivity often requires the use of chiral auxiliaries, chiral catalysts, or chiral reagents. The inherent structure of your starting material is achiral, so any reaction creating a stereocenter will likely produce a racemic mixture without external chiral influence.

Troubleshooting Strategies:

  • Chiral Catalysts: Employ a chiral catalyst that can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, in reductions of a ketone, a chiral reducing agent or a combination of a reducing agent with a chiral ligand can be used.

  • Chiral Auxiliaries: Covalently attach a chiral auxiliary to your molecule. The steric and electronic properties of the auxiliary will direct the incoming reagent to one face of the molecule. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

  • Substrate-Controlled Diastereoselectivity: If your molecule already contains a stereocenter, you can leverage its influence to direct the formation of a new stereocenter. This is known as substrate-controlled diastereoselectivity.

Visualizing Reaction Pathways

To better understand the concepts of regioselectivity in pyridine functionalization, the following diagrams illustrate the key principles.

G cluster_electrophilic Electrophilic Aromatic Substitution (SEAr) on Pyridine cluster_nucleophilic Nucleophilic Aromatic Substitution (SNAr) on Pyridine Pyridine Pyridine Ortho_Intermediate Ortho Attack (Destabilized) Pyridine->Ortho_Intermediate E+ at C2 Meta_Intermediate Meta Attack (Favored) Pyridine->Meta_Intermediate E+ at C3 Para_Intermediate Para Attack (Destabilized) Pyridine->Para_Intermediate E+ at C4 E_plus E+ HaloPyridine 2-Halopyridine Meisenheimer Meisenheimer-like Intermediate (Stabilized) HaloPyridine->Meisenheimer Nu- at C2 Nu_minus Nu- Product 2-Substituted Pyridine Meisenheimer->Product -X-

Caption: Simplified reaction pathways for electrophilic and nucleophilic substitution on a pyridine ring.

Data Summary

Reaction TypeKey ChallengeInfluencing FactorsRecommended Approaches
Electrophilic Aromatic Substitution Poor regioselectivity, low reactivity.Electronic nature of pyridine, substituents, reaction conditions.Use of directing groups, transition-metal catalysis, temporary dearomatization.
Nucleophilic Aromatic Substitution Reaction rate, selectivity between C2/C4 and C3.Leaving group ability, presence of activating groups, nucleophile strength.Choose a good leaving group, use activating groups, optimize reaction conditions.
Reactions at Active Methylene Chemoselectivity vs. pyridine ring reactivity.Base strength and nucleophilicity, temperature, protecting groups.Use of non-nucleophilic bases at low temperatures, consider protecting groups.
Stereoselective Reactions Formation of racemic mixtures.Absence of chiral influence.Employ chiral catalysts, chiral auxiliaries, or leverage substrate control.

Conclusion

Improving the selectivity of reactions involving 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione derivatives requires a deep understanding of the interplay between the electronic properties of the pyridine ring and the reactivity of the dione moiety. By carefully considering the choice of reagents, reaction conditions, and strategic use of directing or protecting groups, researchers can navigate the inherent challenges and achieve the desired selective transformations. This guide provides a starting point for troubleshooting common issues, and we encourage you to consult the cited literature for more in-depth information.

References

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  • Hu, M., Ding, H., DeSnoo, W., Tantillo, D. J., & Nairoukh, Z. (2024). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

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  • Diop, M., Diop, L., & Gaye, M. L. (2021). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1025–1030. [Link]

  • Ortega-Alfaro, M. C., et al. (2021). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 26(16), 4994. [Link]

  • Wang, P., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 13(1), 1-9. [Link]

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Validation & Comparative

A Researcher's Guide to Evaluating the Efficacy of Novel Furo[3,4-c]pyridine-Based Compounds: A Comparative Analysis Using 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione as a Model

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the identification of novel molecular scaffolds that can be developed into potent and selective inhibitors is a critical starting point. The pyridinone core and its fused bicyclic derivatives, such as the furo[3,4-c]pyridine system, represent a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. This guide uses 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione , a commercially available yet largely uncharacterized research chemical[2], as a model to explore how a researcher might approach the evaluation of a novel compound from this class. We will outline a systematic approach to determine its potential efficacy by comparing it against well-established inhibitors of plausible biological targets.

The furo[3,4-c]pyridine scaffold is structurally related to a variety of biologically active heterocyclic systems that have yielded potent inhibitors against several important drug target classes. For instance, derivatives of the isomeric furo[3,2-c]pyridine have been developed as highly potent and selective inhibitors of the second bromodomain (BD2) of the BET (Bromo and Extra Terminal domain) family of proteins[3]. Similarly, pyrazolo[3,4-b]pyridine derivatives have been identified as nanomolar inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. Given the structural alerts within our model compound and the known activities of related scaffolds, we will proceed with the hypothesis that 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione may exhibit inhibitory activity against protein kinases or bromodomains, two target classes where pyridinone-containing structures have found significant success[1][4].

This guide will therefore focus on establishing a workflow to:

  • Perform initial broad-spectrum screening to identify the likely target class.

  • Conduct detailed enzymatic and cellular assays to quantify efficacy against a specific target.

  • Objectively compare the potency and selectivity of our model compound with known, well-characterized inhibitors.

Initial Target Identification: From Broad Screening to a Testable Hypothesis

Without pre-existing data, the first crucial step is to narrow down the potential biological targets of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. A tiered screening approach is the most resource-effective strategy.

Tier 1: Broad Kinase and Bromodomain Panel Screening

The rationale for starting with kinases and bromodomains is grounded in the extensive literature on related heterocyclic compounds. Fused pyridinone derivatives have been successfully developed as inhibitors for Cyclin-Dependent Kinase 2 (CDK2), Rho-associated coiled-coil containing protein kinase (ROCK), and Fibroblast Growth Factor Receptor 4 (FGFR4)[4][5][6]. Furthermore, the development of furo[3,2-c]pyridin-4(5H)-one derivatives as potent and selective BET bromodomain inhibitors highlights another highly probable target family[3].

An initial screen should therefore involve a broad panel of kinases (e.g., a panel of 96 or more representative kinases) and a panel of bromodomain-containing proteins.

Experimental Protocol: Broad Kinase Panel Assay (Example: ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity, which is a common format for high-throughput screening.

  • Compound Preparation : Prepare a 10 mM stock solution of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in 100% DMSO. Create a working concentration (e.g., 100 µM) for the initial single-point screen.

  • Reaction Setup : In a 384-well plate, add 5 µL of a reaction buffer containing the specific kinase, its substrate peptide, and ATP.

  • Inhibitor Addition : Add 50 nL of the 100 µM compound solution to the reaction wells for a final concentration of 1 µM. For control wells, add 50 nL of DMSO.

  • Kinase Reaction : Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.

  • Data Acquisition : Read the luminescence on a plate reader. The percentage of inhibition is calculated relative to the DMSO control wells.

The causality behind this experimental design is to rapidly identify significant "hits" from a large target space. A single high concentration (e.g., 1 µM) is used to maximize the chance of detecting even weak interactions. Any kinase showing >50% inhibition would be flagged for further investigation.

Quantifying Efficacy: IC50 Determination and Comparative Analysis

Once a primary target or target family is identified (e.g., a specific kinase like CDK2 or a bromodomain like BRD4), the next step is to quantify the compound's potency through dose-response studies and compare it directly with known inhibitors.

Let us hypothesize that our initial screen revealed significant inhibitory activity against CDK2 . We will now compare the efficacy of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione with Roscovitine , a well-characterized purine-based inhibitor of CDK2[4].

Comparative Inhibitors:

InhibitorTarget(s)Reported IC50 (CDK2)
Roscovitine CDK1, CDK2, CDK5~0.4 µM[4]
Dinaciclib CDK1, CDK2, CDK5, CDK9~1-3 nM

Experimental Protocol: CDK2/Cyclin A2 IC50 Determination

This protocol will determine the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Compound Dilution : Perform a serial dilution of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione and Roscovitine in DMSO, typically starting from 100 µM down to the low nanomolar range.

  • Reaction Setup : Add recombinant CDK2/Cyclin A2 enzyme to wells of a 384-well plate containing kinase buffer and a suitable substrate (e.g., a histone H1-derived peptide).

  • Inhibitor Addition : Add the serially diluted compounds to the wells.

  • Reaction Initiation : Initiate the reaction by adding ATP (at a concentration close to its Km value for CDK2 to ensure competitive binding can be accurately measured). Incubate for 60 minutes at 30°C.

  • Signal Detection : Quantify the reaction product. This can be done using various methods, such as the ADP-Glo™ assay described previously or by measuring the incorporation of ³³P-ATP into the substrate.

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

This self-validating system includes a known inhibitor (Roscovitine) as a positive control, ensuring the assay is performing as expected and providing a direct benchmark for the novel compound's potency.

Data Presentation: Comparative Efficacy Against CDK2

CompoundTargetBiochemical IC50 (nM)
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dioneCDK2To be determined
Roscovitine (Reference)CDK2400[4]
Dinaciclib (Reference)CDK21

Cellular Efficacy and Target Engagement

A potent biochemical inhibitor does not always translate to an effective compound in a cellular context due to factors like membrane permeability and off-target effects. Therefore, the next logical step is to assess the compound's ability to inhibit its target in a living cell.

Experimental Protocol: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement assay measures the binding of a compound to an intracellular protein target in real-time.

  • Cell Preparation : Transfect HEK293 cells with a plasmid encoding the target protein (e.g., CDK2) fused to a NanoLuc® luciferase.

  • Assay Setup : Plate the transfected cells in a 96-well plate. Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein.

  • Compound Addition : Add serial dilutions of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione.

  • BRET Measurement : Add the NanoLuc® substrate. If the compound binds to the target, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis : Measure the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

This protocol provides direct evidence of target engagement within a physiological environment, a critical step in validating the compound's mechanism of action.

Experimental Protocol: Anti-proliferative Activity in Cancer Cell Lines

To assess the functional consequence of target inhibition, an anti-proliferative assay is performed on a cancer cell line known to be dependent on the target kinase. For CDK2, a relevant cell line would be HCT-116 (colon carcinoma)[4].

  • Cell Seeding : Plate HCT-116 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione and the reference inhibitors for 72 hours.

  • Viability Assessment : Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis : Calculate the percentage of viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cellular Efficacy

CompoundHCT-116 GI50 (µM)
6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dioneTo be determined
Roscovitine (Reference)~15-20
Doxorubicin (Reference)~0.04[4]

Visualizing the Scientific Logic

To better illustrate the proposed research workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Efficacy Quantification cluster_2 Phase 3: Comparative Analysis A Novel Compound (6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione) B Broad-Spectrum Screening (Kinase & Bromodomain Panels) A->B C Identify 'Hit' Target (e.g., >50% Inhibition) B->C D Biochemical Assay (Dose-Response IC50) C->D E Cellular Target Engagement (NanoBRET™ Assay) D->E F Functional Cellular Assay (Anti-Proliferation GI50) E->F H Comparative Data Table (IC50, GI50) F->H G Known Inhibitors (e.g., Roscovitine) G->H

Caption: A workflow for characterizing novel inhibitors.

G CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes Inhibitor 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione or Roscovitine Inhibitor->CDK2 inhibits

Caption: The CDK2 pathway in cell cycle progression.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for researchers to approach the characterization of novel compounds like 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. The core principles—moving from broad, unbiased screening to specific, quantitative, and comparative assays—are fundamental to rigorous drug discovery. By grounding experimental choices in the context of known activities of related chemical scaffolds, researchers can efficiently navigate the path from a novel structure to a well-characterized lead compound. The true efficacy of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione remains to be determined through such empirical studies. However, the potential for the furo[3,4-c]pyridine scaffold, as part of the broader pyridinone family, to yield potent and selective inhibitors remains a compelling area for future research and development[1][7].

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Safety Operating Guide

6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

As a Senior Application Scientist, my goal is to empower researchers with the knowledge to handle chemical compounds safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and regulatory standards, providing clarity and building the trust necessary for safe and effective research.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a heterocyclic compound for which detailed toxicological data is limited. Therefore, a conservative approach, treating it as a potentially hazardous substance, is required.

Known Information:

  • Chemical Formula: C₈H₇NO₃

  • CAS Number: 7472-18-6[1]

  • Appearance: Solid (inferred from storage/handling information)[1]

The primary hazard information available classifies this compound with a "Warning" signal word.[1] The key hazard statement is H302: Harmful if swallowed .[1]

Given its structural motifs—a pyridine ring fused with a furanone system—we must also consider the potential hazards associated with these parent structures. Pyridine, for instance, is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2][3] Animal studies have linked pyridine exposure to potential liver damage.[4][5] While 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a solid and likely less volatile, these analogous hazards should inform all handling and disposal procedures.

Table 1: Hazard Summary and Inferred Risks

Hazard CategoryGHS Classification & StatementsInferred Risks from Structural AnalogsRationale
Acute Toxicity (Oral) H302: Harmful if swallowed [1]Harmful by all routes (ingestion, dermal, inhalation)The pyridine substructure is known to be toxic by multiple exposure routes.[2][4]
Skin Irritation Not explicitly classified; P280 (wear protective gloves) is recommended.[1]Potential skin irritant Analogs like Furo[3,4-c]pyridine-1,3-dione are classified as skin irritants (H315).[6]
Eye Irritation Not explicitly classified; P305+P351+P338 (eye rinse precaution) is recommended.[1]Potential serious eye irritant Analogs are classified as causing serious eye irritation (H319).[6]
Respiratory Irritation Not explicitly classified.Potential respiratory tract irritant Handling as a powder could generate dust. Analogs are classified as respiratory irritants (H335).[6][7]

Regulatory Framework: Your Legal Obligations

The disposal of laboratory chemicals is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the cornerstone of hazardous waste management. RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[8] All generators must determine if their waste is hazardous.[8]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard ensures that laboratory workers are protected from chemical hazards.[9][10] It mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.[10][11][12]

Your institution's Environmental Health and Safety (EH&S) department is your primary resource for navigating these regulations and will have specific protocols that must be followed.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely disposing of 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione waste.

Step 1: Waste Minimization and Pre-Disposal Planning

The most effective disposal strategy begins with waste minimization. Before starting any experiment, plan to:

  • Order and use the smallest quantity of the chemical required.[13]

  • Avoid preparing excess solutions.

  • Do not mix this waste stream with other, non-hazardous waste.

Step 2: Donning Appropriate Personal Protective Equipment (PPE)

Given the known and inferred hazards, the following PPE is mandatory when handling waste containing this compound:

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Protects against skin contact and potential irritation.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and accidental splashes.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood. If weighing or transferring large quantities of powder, a NIOSH-approved respirator may be necessary based on your institution's CHP and risk assessment.Prevents inhalation of airborne particles.
Step 3: Waste Characterization and Segregation

Properly characterizing and segregating waste is a critical regulatory requirement.

  • Hazardous Waste Determination: As the generator, you must determine if the waste is hazardous.[8] Waste 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione should be managed as hazardous waste due to its inherent toxicity (H302).

  • Segregation: This waste must be collected separately. Do NOT mix with:

    • Halogenated or non-halogenated solvents.

    • Aqueous waste.

    • Other solid chemical waste unless explicitly permitted by your EH&S department.

    • Incompatible chemicals. While specific incompatibility data is unavailable, avoid mixing with strong oxidizing agents, strong acids, or strong bases.

Step 4: Waste Collection and Labeling
  • Container Selection: Collect solid waste in a chemically compatible, sealable container (e.g., a wide-mouth polyethylene or glass jar). The container must be in good condition with no leaks or cracks.[14][15]

  • Labeling: The moment the first particle of waste enters the container, it must be labeled.[13] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione". Avoid abbreviations or formulas.[16]

    • A clear statement of the hazards (e.g., "Toxic," "Harmful if Swallowed").

    • The date accumulation started.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[13]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[13]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills.[14]

Step 6: Arranging for Final Disposal

Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but check with your institution), you must arrange for its removal.[13][17]

  • Contact EH&S: Follow your institution's procedure to request a waste pickup from the EH&S department or their designated hazardous waste contractor.[13]

  • Transportation and Disposal Method: The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][18] The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction.[19]

Workflow for Proper Disposal

The following diagram illustrates the complete lifecycle of waste management for 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in a research setting.

G cluster_lab In the Laboratory cluster_ehs EH&S / Contractor Responsibility A Step 1: Pre-Disposal Waste Minimization B Step 2: Wear Appropriate PPE A->B C Step 3: Segregate Waste (Collect Solids Separately) B->C D Step 4: Collect in Labeled Hazardous Waste Container C->D E Step 5: Store in Designated Satellite Accumulation Area (SAA) D->E F Step 6: Request Waste Pickup via Institutional Procedure E->F Container Full or Time Limit Reached G Transport by Licensed Hazardous Waste Hauler F->G H Final Disposal at a Permitted TSDF (e.g., Incineration) G->H

Caption: Waste Management Workflow.

Emergency Procedures: Spills and Exposures

Accidents can happen. A clear and immediate response is vital to mitigating risks.

Spill Response

For a small spill of solid 6-Methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione (a few grams) inside a laboratory:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Cordon off the spill area if necessary.

  • Consult SDS: If available, refer to the Safety Data Sheet for specific instructions.

  • Wear PPE: Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Clean-Up:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep the material into a dedicated dustpan. Avoid creating dust.

    • Place the collected material and any contaminated cleaning supplies into a sealable, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your EH&S or SDS), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

G Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert IsSmall Is the spill small and manageable? Evacuate EVACUATE AREA Call Emergency Response (EH&S / 911) IsSmall->Evacuate No PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) IsSmall->PPE Yes Alert->IsSmall Contain Cover spill with inert absorbent material PPE->Contain Collect Sweep into a container for hazardous waste disposal Contain->Collect Decon Decontaminate the area Collect->Decon Report Report spill to Supervisor and EH&S Decon->Report End Response Complete Report->End

Caption: Spill Response Decision Flowchart.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[2][12] Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and water.[12] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[2]

  • Ingestion: If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention. Do not induce vomiting.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine Safety Data Sheet. PENTA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? Civil Engineering Explained (YouTube). [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Hazardous waste. Wikipedia. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Journal of Laboratory and Precision Medicine. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Pyridine ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione. PubChem, National Center for Biotechnology Information. [Link]

Sources

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